2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
描述
属性
IUPAC Name |
2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSSGWBQJBLHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659203 | |
| Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178688-43-2 | |
| Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 178688-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and outlines methods for its analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is an α-haloketone characterized by a cyclopropane ring, a 2-fluorophenyl group, and a reactive chlorine atom at the α-carbon position.[1] These structural features make it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 178688-43-2 | [2] |
| Molecular Formula | C₁₁H₁₀ClFO | [2] |
| Molecular Weight | 212.65 g/mol | [2] |
| Appearance | Yellowish oily liquid | [2] |
| Density | 1.316 g/cm³ | [3] |
| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 119.5 ± 23.2 °C | [3] |
| Refractive Index | 1.562 | [3] |
| Vapour Pressure | 0.006 mmHg at 25°C | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the α-chlorination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The following protocol is a synthesized procedure based on methodologies described for similar α-haloketones and information from various patents.
Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Precursor)
The precursor can be prepared via a Friedel-Crafts acylation or Grignard reaction. A common method involves the reaction of 2-fluorophenylacetic acid with a cyclopropyl Grignard reagent, followed by workup.
Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
This step introduces the chlorine atom at the α-position to the carbonyl group.
Materials:
-
1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
An inert solvent (e.g., Dichloromethane (DCM), Chloroform)
-
A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide), if using NCS
-
A weak base for workup (e.g., sodium bicarbonate solution)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard organic synthesis glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in an appropriate volume of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of sulfuryl chloride dropwise to the stirred solution. Alternatively, if using NCS, add NCS (1.1 equivalents) and a catalytic amount of AIBN.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound to determine its purity and monitor reaction progress.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄F) | 7.0 - 7.6 | Multiplet |
| Methine (CHCl) | 5.5 - 6.0 | Singlet or Doublet |
| Cyclopropyl (CH) | 1.5 - 2.0 | Multiplet |
| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Prasugrel.[1] Prasugrel is a thienopyridine derivative and a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The specific stereochemistry and reactive nature of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API).
Safety Information
As an α-haloketone, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry, particularly in the production of Prasugrel. A thorough understanding of its properties, synthesis, and analysis is crucial for chemists and researchers involved in the development of this and other related therapeutic agents. This guide provides a consolidated resource to facilitate such understanding and application.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This α-chloroketone is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet agent. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biochemical context.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 178688-43-2, is a halogenated aromatic ketone.[1][2] Its chemical structure consists of a cyclopropyl group and a 2-fluorophenyl group attached to an ethanone backbone, with a chlorine atom at the alpha position to the carbonyl group. This substitution pattern is critical for its reactivity as a synthetic intermediate. The compound typically appears as a light yellow to dark yellow liquid.[2]
Quantitative Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀ClFO | [1][2] |
| Molecular Weight | 212.65 g/mol | [1] |
| CAS Number | 178688-43-2 | [1][2] |
| Appearance | Light yellow to dark yellow liquid | [2] |
| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.316 g/cm³ | [1] |
| Flash Point | 119.5 ± 23.2 °C | [1] |
| Refractive Index | 1.562 | [1] |
| Vapor Pressure | 0.006 mmHg at 25°C | [1] |
| XLogP3 | 2.38 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Heavy Atom Count | 14 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
The precursor ketone can be synthesized via a Friedel-Crafts acylation or a Grignard reaction. A common approach involves the reaction of 2-fluorophenylacetic acid with a cyclopropyl Grignard reagent or the reaction of a 2-fluorobenzyl Grignard reagent with cyclopropanecarbonyl chloride.[5]
Representative Experimental Protocol for α-Chlorination
The following is a representative protocol for the α-chlorination of a ketone, adapted for the synthesis of this compound based on general procedures.
Materials:
-
1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent
-
Inert gas (Nitrogen or Argon)
-
Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scale. Appropriate safety precautions must be taken when handling chlorinated reagents.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-fluorophenyl group (typically in the range of 7.0-7.6 ppm), a multiplet for the methine proton of the cyclopropyl group, and multiplets for the methylene protons of the cyclopropyl ring. The chemical shift of the proton alpha to the carbonyl and chlorine will be significantly downfield.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon (typically >190 ppm). Signals for the carbons of the 2-fluorophenyl ring will show C-F coupling, and the cyclopropyl carbons will appear in the upfield region.
3.1.2. Mass Spectrometry (MS)
The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would show a molecular ion peak (M+) corresponding to the molecular weight of 212.65 g/mol . The isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M+ peak, would be indicative of the presence of a single chlorine atom. Characteristic fragmentation patterns would include the loss of a chlorine radical, a cyclopropyl group, and cleavage of the C-C bond between the carbonyl and the alpha-carbon.
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.
Chromatographic Analysis
-
Gas Chromatography (GC): GC can be used to assess the purity of the compound and to monitor the progress of the synthesis. A suitable column, such as a non-polar capillary column (e.g., DB-5), would be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation.
Role in Signaling Pathways: Inhibition of Platelet Aggregation
This compound is not known to have direct biological activity itself. Its significance lies in its role as a key building block for the synthesis of Prasugrel. Prasugrel is a prodrug that, once metabolized to its active form, is a potent inhibitor of platelet aggregation.[6][7] The active metabolite of Prasugrel irreversibly blocks the P2Y12 subtype of ADP receptors on the surface of platelets.[7][8] This action prevents ADP from binding to its receptor, thereby inhibiting the activation of the glycoprotein IIb/IIIa complex and ultimately blocking platelet aggregation.[8]
Prasugrel's Mechanism of Action
The following diagram illustrates the signaling pathway of platelet activation and the inhibitory effect of Prasugrel's active metabolite.
Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 receptor.
Synthetic Workflow
The following diagram outlines the general synthetic workflow from the precursor to Prasugrel, highlighting the position of this compound.
Caption: General synthetic workflow for Prasugrel synthesis.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its indispensable role as an intermediate in the synthesis of the antiplatelet drug Prasugrel. This guide has provided a detailed summary of its physicochemical properties, a representative synthetic protocol, and an overview of the analytical methods for its characterization. Furthermore, the biochemical context of its importance has been illustrated through the signaling pathway of its end-product, Prasugrel. The information compiled herein serves as a valuable technical resource for scientists and researchers engaged in the fields of organic synthesis, analytical chemistry, and drug development.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 5. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents [patents.google.com]
- 6. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive guide to the structural elucidation of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, with the chemical formula C₁₁H₁₀ClFO, is a halogenated ketone of significant interest in medicinal chemistry.[1] Its structural features, including a cyclopropyl ring, a fluorinated phenyl group, and an α-chloro ketone moiety, make it a valuable building block for the synthesis of complex organic molecules. Notably, it serves as a crucial precursor in the manufacturing of antiplatelet agents such as Prasugrel. Understanding the precise chemical structure and properties of this compound is paramount for its effective utilization in drug discovery and development. This guide outlines the key analytical techniques and synthetic methodologies pertinent to its structural characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 178688-43-2 |
| Molecular Formula | C₁₁H₁₀ClFO |
| Molecular Weight | 212.65 g/mol [1] |
| Appearance | Light yellow to dark yellow liquid |
| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg |
| Density | 1.316 g/cm³ |
| Flash Point | 119.5 ± 23.2 °C |
| Refractive Index | 1.562 |
Table 1: Physicochemical Properties of this compound. [1]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the formation of the precursor 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by α-chlorination.
Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
A common method for the synthesis of this precursor is the Friedel-Crafts acylation of fluorobenzene with cyclopropylacetyl chloride or a related acylation reaction involving a Grignard reagent. A plausible synthetic route is outlined below:
Experimental Protocol (General Procedure):
-
Preparation of the Grignard Reagent: To a flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-fluorobenzyl bromide in diethyl ether is added dropwise under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed.
-
Acylation: A solution of cyclopropanecarbonitrile in anhydrous diethyl ether is then added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is purified by vacuum distillation or column chromatography.
α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
The final step is the selective chlorination at the α-position to the carbonyl group.
Experimental Protocol (General Procedure):
-
Reaction Setup: The precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is dissolved in a suitable inert solvent such as dichloromethane or chloroform in a reaction flask.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature, often at or below room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Synthetic pathway for this compound.
Structure Elucidation via Spectroscopic Methods
Due to the limited availability of public experimental spectral data for this compound, this section presents predicted spectral data and an interpretation based on the known structure. These predictions are valuable for guiding the analysis of experimentally obtained spectra.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl, methylene, and fluorophenyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄F) |
| ~ 5.5 - 5.7 | Singlet | 1H | Methine proton (-CHCl-) |
| ~ 2.0 - 2.3 | Multiplet | 1H | Cyclopropyl methine proton (-CH-) |
| ~ 0.8 - 1.4 | Multiplet | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |
Table 2: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 195 - 200 | Carbonyl carbon (C=O) |
| ~ 158 - 162 (d) | Aromatic carbon attached to Fluorine (¹JCF) |
| ~ 115 - 135 | Aromatic carbons |
| ~ 60 - 65 | Methine carbon (-CHCl-) |
| ~ 20 - 25 | Cyclopropyl methine carbon (-CH-) |
| ~ 10 - 15 | Cyclopropyl methylene carbons (-CH₂-CH₂-) |
Table 3: Predicted ¹³C NMR Data for this compound.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1710 - 1730 | C=O (Ketone) stretching |
| ~ 1600, 1490 | C=C (Aromatic) stretching |
| ~ 1220 - 1260 | C-F stretching |
| ~ 650 - 800 | C-Cl stretching |
Table 4: Predicted IR Absorption Bands for this compound.
Predicted Mass Spectrometry
The mass spectrum (Electron Ionization - EI) is anticipated to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 212/214 | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |
| 177 | [M - Cl]⁺ |
| 123 | [C₆H₄FCO]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [C₃H₅CO]⁺ |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound.
Caption: Logical workflow for the structure elucidation of the target compound.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While experimental data is not widely published, predictive models for NMR, IR, and mass spectrometry provide a robust framework for its characterization. The synthetic route, involving the formation of a ketone precursor followed by α-chlorination, is a reliable method for its preparation. This technical guide provides essential information for researchers and scientists working with this important pharmaceutical intermediate, facilitating its synthesis, characterization, and application in drug development.
References
The Biological Versatility of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide synthesizes available data on structurally related compounds to explore the potential therapeutic and agrochemical applications of this chemical scaffold. While direct biological data for the parent compound is limited, this document extrapolates from analogous cyclopropyl ketone derivatives to highlight potential antifungal, herbicidal, and antimicrobial activities. Detailed experimental protocols for key biological assays are provided, alongside a structured presentation of quantitative data from related compounds to serve as a foundational resource for future research and development in this area.
Introduction
The unique chemical architecture of cyclopropyl ketones, characterized by the three-membered ring adjacent to a carbonyl group, imparts distinct electronic and steric properties that are attractive in medicinal and agricultural chemistry. The incorporation of a 2-fluorophenyl group and a reactive chlorine atom in the this compound scaffold further suggests a potential for diverse biological interactions. This guide aims to provide a comprehensive overview of the inferred biological activities of its derivatives, drawing parallels from structurally similar compounds to inform future research endeavors.
Potential Biological Activities
Based on the biological evaluation of analogous chemical structures, derivatives of this compound are anticipated to exhibit a range of activities, including:
-
Antifungal Activity: The cyclopropyl ketone moiety is a known pharmacophore in several antifungal agents.
-
Herbicidal Activity: Structurally related compounds, particularly o-nitrophenyl cyclopropyl ketones, are key intermediates in the synthesis of potent herbicides.
-
Antimicrobial Activity: Various derivatives of cyclopropyl ketones have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The following tables summarize quantitative biological activity data for structurally related cyclopropyl ketone derivatives. This information provides a benchmark for the potential efficacy of novel derivatives of this compound.
Table 1: Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides
| Compound | EC50 (µg/mL) | Reference |
| Polysubstituted cyclic 1,2-diketones (FPL001) | 160.23 | [1] |
Table 2: Antimicrobial and Cytotoxic Activity of Dehydrozingerone-based Cyclopropyl Derivatives
| Compound | Target Organism/Cell Line | Activity | IC50 (µM) | Reference |
| Butyl derivative | HeLa cells | Cytotoxic | 8.63 | [2] |
| Benzyl derivative | LS174 cell line | Cytotoxic | 10.17 | [2] |
| Benzyl derivative | A549 cell line | Cytotoxic | 12.15 | [2] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
Test compounds (derivatives of this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density using a microplate reader.
Herbicidal Activity Assay (Pre-emergence)
This protocol outlines a method for evaluating the pre-emergence herbicidal activity of test compounds.
Objective: To assess the inhibitory effect of a test compound on the germination and early growth of weed species.
Materials:
-
Test compounds
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays with a suitable soil mix
-
Greenhouse or controlled environment chamber
Procedure:
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface of the pots.
-
Sowing of Seeds: Sow a predetermined number of weed seeds into the treated soil.
-
Incubation: Place the pots in a greenhouse or controlled environment chamber with optimal conditions for germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
Antibacterial Susceptibility Testing (Disk Diffusion Method)
This protocol describes a standard method for screening the antibacterial activity of chemical compounds.
Objective: To qualitatively assess the antibacterial activity of a test compound by measuring the zone of growth inhibition.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile filter paper discs
Procedure:
-
Preparation of Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Spread the inoculum evenly onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disc. The size of the zone is indicative of the antibacterial activity.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: General workflow for the synthesis and biological screening of novel derivatives.
Caption: Proposed mechanism of action for herbicidal derivatives targeting Acetolactate Synthase (ALS).
Conclusion
While direct experimental data on the biological activities of this compound derivatives is currently lacking, the analysis of structurally related compounds strongly suggests a promising potential for the development of novel antifungal, herbicidal, and antimicrobial agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to initiate and advance the exploration of this versatile chemical scaffold. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described biological assays to unlock their full therapeutic and agrochemical potential.
References
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone safety and handling
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for this compound. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally similar alpha-chloro ketones and halogenated compounds to provide a thorough understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
While a comprehensive experimental characterization of this compound is not publicly available, the following table summarizes its known physical and chemical properties. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClFO |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point/Freezing Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
A complete GHS classification for this compound is not available. However, based on the hazards associated with similar alpha-chloro ketones and halogenated aromatic compounds, the following potential hazards should be considered.[1][2]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
Note: The toxicological properties of this compound have not been fully investigated.[2] As with any chemical with incomplete safety data, it should be handled with the utmost care, assuming it is hazardous.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are inspected for integrity before use. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with the material outside of a certified chemical fume hood or in case of poor ventilation. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Store locked up.[1]
Experimental Protocols: General Procedures for Handling Alpha-Chloro Ketones
While specific experimental safety protocols for this compound are not documented, the following general procedures for handling alpha-chloro ketones in a research setting are recommended.[4][5][6][7]
Weighing and Transferring
-
Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including appropriate glassware, spatulas, and weighing paper.
-
Personal Protective Equipment : Don the required PPE as outlined in Section 3.
-
Weighing : If the compound is a solid, carefully weigh the desired amount on weighing paper or in a tared container inside the fume hood. If it is a liquid, use a calibrated pipette or syringe.
-
Transfer : Carefully transfer the weighed compound to the reaction vessel. Use a funnel for liquids to prevent spills.
-
Cleaning : Clean any residual material from the spatula and weighing container with an appropriate solvent and dispose of the waste properly.
In-Reaction Handling
-
Reaction Setup : Set up the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.
-
Monitoring : Monitor the reaction progress from outside the fume hood whenever possible.
-
Quenching : If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.[8][9]
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[1] Seek medical attention if irritation persists. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hazmattool.com [hazmattool.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
Solubility Profile of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standardized experimental protocols for determining its solubility. Furthermore, it presents a framework for recording and interpreting such data, crucial for applications in process chemistry, formulation development, and medicinal chemistry.
Introduction to this compound
This compound (CAS No: 178688-43-2) is a chemical intermediate with the molecular formula C₁₁H₁₀ClFO.[1][2] Its structure, featuring a cyclopropyl ketone, a chlorinated alpha-carbon, and a fluorinated phenyl ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and for the development of analytical methods.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. The compound is noted to be sparingly soluble in water.[2] To facilitate research and development, this guide provides a standardized table format for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Acetone | ||||
| e.g., Acetonitrile | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Heptane | ||||
| e.g., Isopropanol | ||||
| e.g., Methanol | ||||
| e.g., Tetrahydrofuran | ||||
| e.g., Toluene |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Analytical balance (± 0.0001 g)
-
Glass vials or flasks with airtight seals
-
Volumetric pipette (e.g., 10 mL)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. If two consecutive measurements of concentration show the same value, it can be concluded that a saturated solution has been prepared.[3]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the pipetted supernatant to a pre-weighed, clean, and dry evaporating dish (W₁).
-
Weigh the dish with the solution (W₂).
-
Carefully evaporate the solvent in a fume hood, potentially using a gentle stream of nitrogen or a rotary evaporator.
-
Once the solvent is removed, place the dish in a drying oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately (W₃).
-
-
Calculation:
-
Mass of the solute = W₃ - W₁
-
Mass of the solvent = W₂ - W₃
-
Solubility is typically expressed in grams of solute per 100 mL of solvent.
-
Visualization of Key Workflows
To aid in the conceptual understanding of the processes involved in utilizing and characterizing this compound, the following workflows are provided.
Caption: Workflow for determining solubility via the gravimetric method.
Caption: General workflow for the synthesis and purification of a chemical intermediate.
References
The Pivotal Role of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the medicinal chemistry applications of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key synthetic intermediate. Primarily utilized in the synthesis of the potent antiplatelet agent Prasugrel, this α-haloketone offers a versatile scaffold for the development of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, its crucial role in the production of Prasugrel, and its potential for the creation of new chemical entities through bioisosteric modifications.
Core Chemical Properties and Synthesis
This compound, with the chemical formula C₁₁H₁₀ClFO and CAS number 178688-43-2, is a light yellow to dark yellow liquid.[1] It is recognized as a critical building block in the pharmaceutical industry, particularly for its role as an intermediate in the synthesis of Prasugrel, sometimes referred to by the synonym "Prasugrel INT".[1]
Synthesis of the Core Intermediate
The synthesis of this compound typically involves a two-step process starting from 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The precursor can be synthesized through methods such as the Friedel-Crafts acylation or Suzuki-Miyaura coupling. The subsequent step is the α-chlorination of the ketone.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous bromination reactions found in the literature.
-
Step 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
This precursor can be prepared by reacting 2-fluorophenylacetic acid with a Grignard reagent, followed by reaction with a cyclopropyl ester, hydrolysis, and decarboxylation.
-
-
Step 2: α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
Reagents and Solvents: 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), and an appropriate solvent like dichloromethane (CH₂Cl₂) or methanol.
-
Procedure:
-
Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the chlorinating agent to the stirred solution, maintaining the temperature within the specified range.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
-
Application in the Synthesis of Prasugrel
The primary and most significant application of this compound is as a key intermediate in the multi-step synthesis of Prasugrel, a third-generation thienopyridine antiplatelet drug.
Prasugrel: Mechanism of Action
Prasugrel is a prodrug that undergoes metabolic activation in the body to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the surface of platelets. This binding prevents ADP from inducing platelet activation and aggregation, thereby reducing the risk of thrombotic events.
Synthetic Pathway to Prasugrel
The synthesis of Prasugrel involves the alkylation of a thienopyridine core with this compound (or its bromo-analog). This is a crucial C-N bond-forming step that introduces the pharmacophoric element responsible for the drug's activity.
Potential for Bioisosteric Modifications and Future Applications
The this compound scaffold presents numerous opportunities for the development of novel drug candidates through bioisosteric modifications. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, can be employed to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.
Potential Bioisosteric Replacements
The core structure of this compound offers several sites for modification:
-
Cyclopropyl Ring: This moiety could be replaced with other small, strained rings (e.g., cyclobutane) or acyclic alkyl groups to modulate lipophilicity and metabolic stability.
-
2-Fluorophenyl Ring: The fluorine substituent and its position on the phenyl ring are critical for activity. Modifications could include shifting the fluorine to the 3- or 4-position, or replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃). The entire phenyl ring could also be substituted with other aromatic or heteroaromatic systems.
-
α-Chloro Ketone: This reactive handle is essential for the coupling reaction. While the chloro group is a good leaving group, bromo- or mesyloxy-analogs can also be used. The ketone functionality itself could potentially be replaced by other bioisosteres to alter the chemical properties of the resulting adducts.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR data for analogs derived directly from this compound is limited in the public domain, the development of Prasugrel itself provides some insights. The presence and position of the fluorine atom on the phenyl ring, as well as the cyclopropyl ketone moiety, are understood to be important for the drug's potent antiplatelet activity.
Table 1: Potential Bioisosteric Modifications and Their Rationale
| Structural Moiety | Potential Bioisostere | Rationale for Modification |
| Cyclopropyl | Cyclobutyl, Isopropyl | Altering steric bulk and lipophilicity; potentially impacting metabolic stability. |
| 2-Fluorophenyl | 3-Fluorophenyl, 4-Fluorophenyl, Thienyl, Pyridyl | Modulating electronic properties and potential for new interactions with the target receptor. |
| Ketone | Oxetane, Difluoromethylene | Improving metabolic stability and altering polarity and hydrogen bonding capacity. |
| Chloro | Bromo, Mesyloxy | Modifying reactivity in the key alkylation step. |
Broader Applications of α-Haloketones in Medicinal Chemistry
Beyond its role in Prasugrel synthesis, the α-haloketone functionality present in this compound is a versatile reactive intermediate in medicinal chemistry. α-Haloketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. They can participate in reactions such as the Hantzsch thiazole synthesis and other condensation reactions to form substituted imidazoles, oxazoles, and other important heterocycles. This opens up avenues for the use of this compound and its derivatives in the discovery of new drugs for various therapeutic areas.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the life-saving antiplatelet drug, Prasugrel. Its chemical structure and reactivity not only enable the efficient production of this important therapeutic but also offer a rich platform for further exploration in medicinal chemistry. The potential for developing novel analogs through bioisosteric modification of its core scaffold holds promise for the discovery of next-generation therapeutics with improved pharmacological profiles. This technical guide underscores the continued importance of this versatile building block in the landscape of modern drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthetic route described herein commences with cyclopropyl methyl ketone and proceeds through a two-step sequence involving the formation of a key intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by selective alpha-chlorination. This protocol is designed to be a practical guide for laboratory-scale synthesis, offering insights into reaction conditions, purification techniques, and expected outcomes.
Introduction
Aryl ketones containing both cyclopropyl and halogenated phenyl moieties are significant structural motifs in medicinal chemistry. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of a reactive chlorine atom alpha to the carbonyl group allows for various subsequent nucleophilic substitution reactions, making it a key precursor for creating diverse chemical libraries for drug discovery.
The synthetic strategy outlined involves two primary transformations:
-
Friedel-Crafts Acylation: Formation of the carbon-carbon bond between the cyclopropyl acyl group and the fluorobenzene ring to produce the intermediate ketone.
-
Alpha-Chlorination: Selective introduction of a chlorine atom at the benzylic position, alpha to the carbonyl group.
This document presents detailed methodologies for each of these critical steps, along with quantitative data and a visual representation of the synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate I)
This step involves a Friedel-Crafts acylation reaction between fluorobenzene and cyclopropylacetyl chloride. Cyclopropylacetyl chloride can be prepared from cyclopropylacetic acid (which can be synthesized from cyclopropyl methyl ketone via haloform reaction followed by reduction, or other routes), but for the purpose of this protocol, it is assumed to be available.
Materials:
-
Cyclopropylacetyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
2M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add cyclopropylacetyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Step 2: Synthesis of this compound (Final Product)
This protocol describes the alpha-chlorination of the intermediate ketone using sulfuryl chloride.
Materials:
-
1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate I)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.[2]
-
Quenching: Carefully add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.[3]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Alpha-Chlorination |
| Starting Material | Cyclopropylacetyl chloride | 1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| Key Reagents | Fluorobenzene, AlCl₃ | Sulfuryl chloride (SO₂Cl₂) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours | 2-4 hours |
| Typical Yield | 70-85% | 80-90% |
| Purification Method | Vacuum Distillation / Column Chromatography | Column Chromatography[3] |
Mandatory Visualization
The overall synthetic workflow from the starting material to the final product is depicted below.
References
Application Notes and Protocols: Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclopropyl-2-(2-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1][2] The targeted introduction of a chlorine atom at the α-position to the carbonyl group creates a valuable synthon for further molecular elaboration. This document provides a detailed protocol for the α-chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a critical step for medicinal chemists and process development scientists.
The described protocol utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a versatile and widely used reagent for the α-chlorination of ketones due to its solid, easy-to-handle nature and its ability to participate in both electrophilic and radical-mediated chlorination pathways.[3] For the chlorination of ketones, the reaction typically proceeds through an enol or enolate intermediate which then attacks the electrophilic chlorine of NCS.[3] This reaction can be catalyzed by either acid or base.[3]
Chemical and Physical Properties of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
| Property | Value |
| CAS Number | 150322-73-9[4] |
| Molecular Formula | C₁₁H₁₁FO[4] |
| Molecular Weight | 178.20 g/mol [4] |
| Appearance | Pale Yellow Oil[2] |
| Boiling Point | 253.6℃ at 760 mmHg[2] |
| Density | 1.192 g/cm³[2] |
| Flash Point | 107.9℃[2] |
Experimental Protocol: α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
This protocol details a general method for the α-chlorination of a ketone using N-chlorosuccinimide (NCS) and can be adapted for 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-cyclopropyl-2-(2-fluorophenyl)ethanone | C₁₁H₁₁FO | 178.20 | 10 | 1.0 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 11 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 1 | 0.1 |
| Methanol (MeOH) | CH₄O | 32.04 | - | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (10 mmol) in methanol (40 mL).
-
Addition of Reagents: To the stirred solution, add p-toluenesulfonic acid (1 mmol) followed by N-chlorosuccinimide (11 mmol) in one portion.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water (40 mL) and extract the product with ethyl acetate (2 x 40 mL).[5]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (40 mL) and then with brine (40 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[5]
-
-
Purification: The crude 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone can be purified by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Safety Precautions
-
N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes.
-
p-Toluenesulfonic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
-
Methanol and ethyl acetate are flammable solvents. Keep away from ignition sources.
References
- 1. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]
- 2. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a versatile α-haloketone, in the synthesis of various five-membered heterocyclic compounds. The protocols are based on established synthetic methodologies for analogous compounds and serve as a comprehensive guide for the preparation of novel thiazole, imidazole, and oxazole derivatives.
Introduction
This compound is a reactive building block for the synthesis of a variety of heterocyclic systems. Its structure, featuring an electrophilic carbonyl group and a labile chlorine atom on the α-carbon, makes it an ideal substrate for cyclocondensation reactions with various nucleophiles. The resulting heterocyclic scaffolds incorporating the cyclopropyl and 2-fluorophenyl moieties are of significant interest in medicinal chemistry and drug discovery due to the favorable pharmacological properties often associated with these groups. This document outlines key synthetic applications and provides detailed protocols for the synthesis of thiazoles, imidazoles, and oxazoles.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring from an α-haloketone and a thioamide or thiourea.[1] This reaction provides a straightforward route to 2-aminothiazole derivatives, which are prevalent in many biologically active compounds.
General Reaction Pathway: Hantzsch Thiazole Synthesis
References
Application Notes and Protocols for 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Overview
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key pharmaceutical intermediate, primarily utilized in the synthesis of the antiplatelet agent Prasugrel.[1] Prasugrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptors on platelets, playing a crucial role in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[2][3][4] The unique chemical structure of this intermediate, featuring a reactive α-chloro ketone, a cyclopropyl group, and a fluorophenyl moiety, makes it an essential building block for the construction of the Prasugrel molecule.
This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and a summary of relevant quantitative data. Furthermore, it includes diagrams illustrating the synthetic pathway and the mechanism of action of the final active pharmaceutical ingredient (API), Prasugrel.
Physicochemical Properties
| Property | Value |
| CAS Number | 178688-43-2 |
| Molecular Formula | C₁₁H₁₀ClFO |
| Molecular Weight | 212.65 g/mol |
| Appearance | Light yellow to dark yellow liquid |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a direct precursor in the multi-step synthesis of Prasugrel. The α-chloro ketone functionality allows for the alkylation of the secondary amine in the tetrahydrothienopyridine core structure, forming a crucial carbon-nitrogen bond.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method described for the synthesis of related halo-ketones.[5]
Materials:
-
Cyclopropyl-2-fluorobenzyl ketone (1.0 eq)
-
Ferric chloride (FeCl₃) (0.02 eq)
-
Chloroform (solvent)
-
Ethanol (co-solvent)
Procedure:
-
Dissolve cyclopropyl-2-fluorobenzyl ketone (0.08 mol, 14.2g) in a mixture of chloroform (40 mL) and ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to reflux.
-
Slowly add a solution of ferric chloride (0.16 mmol, 26.0g) in chloroform dropwise to the refluxing mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the hot solution and wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvents under reduced pressure to yield this compound.
Expected Yield: Approximately 96.3% (16.4g).[5]
Protocol 2: Synthesis of Prasugrel Intermediate via Alkylation
This protocol describes the alkylation of the tetrahydrothienopyridine core with the chloro-intermediate. The bromo-analog is more commonly cited in the literature for this step, but the chloro-analog is expected to undergo a similar reaction.
Materials:
-
This compound (1.0 eq)
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile, add anhydrous potassium carbonate and cool the mixture to 0-5 °C.
-
Add this compound to the cooled suspension.
-
Stir the reaction mixture at 0-5 °C for approximately 4 hours.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Remove the solvent from the filtrate by distillation under reduced pressure to afford 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
Protocol 3: Synthesis of Prasugrel Base via Acetylation
Materials:
-
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1.0 eq)
-
Acetic anhydride (excess)
-
Pyridine or Triethylamine (base)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Dissolve the product from Protocol 2 in DMF.
-
Add the base (e.g., pyridine or triethylamine) to the solution.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield Prasugrel base.
Data Presentation
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| This compound | Cyclopropyl-2-fluorobenzyl ketone | Ferric chloride | Chloroform/Ethanol | 96.3% | Not specified | [5] |
| Prasugrel | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Acetyl chloride | Toluene/Acetic acid | 99% | Not specified | [6] |
Visualizations
Synthetic Pathway of Prasugrel
Caption: Synthetic pathway of Prasugrel from Cyclopropyl-2-fluorobenzyl ketone.
Experimental Workflow for Prasugrel Synthesis
Caption: General experimental workflow for the synthesis of Prasugrel.
Mechanism of Action: Prasugrel Signaling Pathway
Prasugrel is a prodrug that is metabolized to an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[2][3][7] This binding prevents ADP from activating the P2Y12 receptor, which in turn inhibits the downstream signaling cascade that leads to platelet aggregation. The key signaling events include the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP), and the modulation of the phosphoinositide 3-kinase (PI3K) pathway.[8]
References
- 1. innospk.com [innospk.com]
- 2. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 6. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a two-stage process: the preparation of the precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by its selective α-chlorination.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the precursor and the final product is provided in the table below for easy reference.
| Property | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | This compound |
| CAS Number | 150322-73-9[1] | 178688-43-2[2][3] |
| Molecular Formula | C₁₁H₁₁FO[1] | C₁₁H₁₀ClFO |
| Molecular Weight | 178.20 g/mol [1] | 212.65 g/mol |
| Appearance | Pale yellow oil | Light yellow to dark yellow liquid |
| Boiling Point | ~250 °C at 760 mmHg | 274.1±25.0 °C at 760 mmHg |
| Density | ~1.19 g/cm³ | 1.316 g/cm³ |
| Flash Point | ~108 °C | 119.5±23.2 °C |
Synthesis Workflow
The overall synthetic workflow for the preparation of this compound is depicted in the following diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Scale-Up Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
The synthesis of the precursor ketone is scalable and can be achieved via a Grignard reaction.
Materials:
-
2-Fluorobenzyl bromide
-
Magnesium turnings
-
Cyclopropyl cyanide
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Protocol:
-
Grignard Reagent Formation: In a flame-dried reactor under a nitrogen atmosphere, charge magnesium turnings and anhydrous THF. Slowly add a solution of 2-fluorobenzyl bromide in anhydrous THF via the dropping funnel, maintaining the temperature to initiate and sustain the reaction.
-
Reaction with Cyclopropyl Cyanide: Once the Grignard reagent formation is complete, cool the reaction mixture. Add a solution of cyclopropyl cyanide in anhydrous THF dropwise, maintaining a low temperature.
-
Quenching and Work-up: After the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture with aqueous HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Stage 2: Scale-Up α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
The selective α-chlorination of the precursor ketone can be achieved using sulfuryl chloride. This protocol is adapted from procedures for similar ketones and requires careful control of reaction conditions to ensure selectivity and safety.
Materials:
-
1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, condenser with a gas outlet to a scrubber, and nitrogen inlet
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a dry reactor under a nitrogen atmosphere, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in dichloromethane.
-
Chlorination: Cool the solution and slowly add sulfuryl chloride via a dropping funnel, maintaining a low temperature. The reaction is exothermic and releases HCl and SO₂ gas, which should be directed to a scrubber. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography. A patent for a similar compound suggests that distillation under reduced pressure is a viable purification method on a larger scale[4].
Quantitative Data Summary
The following table summarizes typical quantitative data for the scale-up synthesis. Please note that yields and purity are dependent on reaction scale and optimization of conditions. The data for the chlorination step is extrapolated from a similar bromination process on a multi-kilogram scale[5].
| Stage | Reactant | Product | Scale | Typical Yield | Purity (by HPLC) |
| 1: Precursor Synthesis | 2-Fluorobenzyl bromide | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | Multi-kilogram | 70-85% | >98% |
| 2: α-Chlorination | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | This compound | Multi-kilogram | ~85-90% | >97% |
Safety Considerations
1-cyclopropyl-2-(2-fluorophenyl)ethanone:
-
May cause skin and serious eye irritation[1].
-
May cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled[1].
-
May cause respiratory irritation[1].
This compound:
-
Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
A safety data sheet (SDS) for this compound is available and should be consulted before handling[2].
Sulfuryl chloride:
-
Highly corrosive and toxic. Reacts violently with water.
-
Handle only in a well-ventilated fume hood with appropriate PPE.
Grignard Reaction:
-
The reaction is exothermic and can be vigorous.
-
Anhydrous conditions are critical.
-
Handle magnesium turnings with care.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key control points in the synthesis process.
Caption: Logical flow of the synthesis with key control points.
References
- 1. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 4. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: HPLC Method for Purity Analysis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
December 26, 2025
ABSTRACT:
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed for accuracy, precision, and specificity in quantifying the main component and separating it from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to guide researchers, scientists, and drug development professionals.
INTRODUCTION:
This compound (CAS No: 178688-43-2) is a critical building block in organic synthesis, notably as an intermediate in the production of active pharmaceutical ingredients (APIs) like Prasugrel.[1][2] Ensuring the purity of this intermediate is paramount for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the purity assessment of pharmaceutical compounds. This application note presents a validated reversed-phase HPLC (RP-HPLC) method with UV detection suitable for routine quality control and purity determination of this compound.
POTENTIAL IMPURITIES:
The synthesis of this compound may result in several potential impurities. A robust HPLC method should be capable of separating the main analyte from these substances. Based on the analysis of related compounds, potential impurities may include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis.
-
Isomeric Products: Positional isomers of the fluorophenyl group.
-
Brominated Analog: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is also a known intermediate in similar synthetic routes.[2]
-
Hydrolyzed Product: 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone.[3]
-
De-halogenated Product: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone.[4]
EXPERIMENTAL PROTOCOLS:
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: HPLC grade phosphate buffer.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The test sample of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 25 | 20 | 80 |
| 28 | 60 | 40 |
| 30 | 60 | 40 |
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and prepare a solution in the same manner as the standard solution to a final concentration of approximately 1 mg/mL.
Data Presentation:
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Purity Analysis Results (Example)
| Peak Name | Retention Time (min) | Area | % Area |
| Impurity 1 | 5.8 | 1500 | 0.05 |
| Impurity 2 | 8.2 | 2500 | 0.08 |
| This compound | 12.5 | 2985000 | 99.80 |
| Impurity 3 | 15.1 | 4500 | 0.07 |
| Total | 2993500 | 100.00 |
VISUALIZATION:
Experimental Workflow:
The following diagram illustrates the logical workflow of the HPLC purity analysis method.
Caption: HPLC Purity Analysis Workflow.
The HPLC method described in this application note provides a reliable and efficient means for the purity analysis of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. By following the detailed experimental protocol and adhering to the system suitability criteria, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate, ensuring the quality and consistency of their final products. Further validation of this method should be performed in accordance with regulatory guidelines to demonstrate its suitability for its intended purpose.
References
Application Note: 1H and 13C NMR Characterization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, alongside predicted spectral data summarized in tabular format for clarity and ease of comparison. Furthermore, this note includes visualizations of the molecular structure and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the structural assignments and experimental design.
Introduction
This compound is a halogenated ketone derivative with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Accurate structural elucidation is a critical step in the synthesis and characterization of such molecules. NMR spectroscopy is an unparalleled analytical technique for determining the precise structure of organic compounds in solution. This application note outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Spectral Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following chemical shifts and coupling constants have been predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predictions consider the electronic effects of the cyclopropyl, carbonyl, chloro, and 2-fluorophenyl moieties.
Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.60 - 7.50 | m | 1H | Ar-H | |
| ~7.45 - 7.35 | m | 1H | Ar-H | |
| ~7.20 - 7.10 | m | 2H | Ar-H | |
| ~5.50 | s | 1H | CH-Cl | |
| ~2.50 | m | 1H | CO-CH (cyclopropyl) | |
| ~1.20 - 1.10 | m | 2H | CH₂ (cyclopropyl) | |
| ~1.00 - 0.90 | m | 2H | CH₂' (cyclopropyl) |
Note: The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methine proton (CH-Cl) is expected to be a singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F (Ar) |
| ~132 (d) | C-Ar |
| ~130 (d) | C-Ar |
| ~128 (d) | C-Ar (ipso) |
| ~125 (d) | C-Ar |
| ~116 (d, ²JCF ≈ 22 Hz) | C-Ar |
| ~65 | CH-Cl |
| ~22 | CO-CH (cyclopropyl) |
| ~12 | CH₂ (cyclopropyl) |
Note: The signals for the carbons of the 2-fluorophenyl ring will appear as doublets due to coupling with the fluorine atom. The ipso-carbon attached to the ethanone moiety is expected to be deshielded.
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition on a Bruker spectrometer.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent)
¹H NMR Acquisition:
-
Pulse Program: Utilize the standard Bruker pulse program 'zg30'.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the field on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm, centered at ~6 ppm.
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 1 second.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
¹³C NMR Acquisition:
-
Pulse Program: Employ the standard Bruker pulse program 'zgpg30' for proton-decoupled ¹³C NMR.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Spectral Width (SW): ~220 ppm, centered at ~100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for the NMR characterization of the target compound.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data serves as a valuable reference for researchers working with this compound. The outlined experimental protocols are designed to ensure the acquisition of high-quality, reproducible NMR data, which is essential for unambiguous structure determination and purity assessment in the fields of chemical research and drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This key intermediate is valuable in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic approach involves a two-step process:
-
Friedel-Crafts acylation: Reaction of a suitable aromatic compound with an acylating agent to form the precursor ketone, 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
α-Chlorination: Subsequent chlorination at the alpha position of the ketone to yield the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both synthetic steps involve hazardous reagents. Friedel-Crafts acylation often uses strong Lewis acids like aluminum chloride, which are highly reactive with water. The α-chlorination step may involve corrosive and toxic chlorinating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the progress of both the Friedel-Crafts acylation and the α-chlorination reactions. These methods allow for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Step 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone via Friedel-Crafts Acylation
Q1: I am observing a low yield in my Friedel-Crafts acylation. What are the potential causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, requiring at least a stoichiometric amount of the catalyst. Using a slight excess (e.g., 1.1 equivalents) is often beneficial.[3][4]
-
Deactivated Substrate: The starting aromatic ring may be deactivated, slowing down the reaction. In such cases, more forcing conditions like higher temperatures or longer reaction times may be necessary.[3]
Q2: My product is impure, with multiple spots on the TLC plate. How can I improve the purity?
A2: Impurities often arise from side reactions. Here's how to address them:
-
Polyacylation: To avoid multiple acyl groups being added to the aromatic ring, control the stoichiometry of the reactants carefully. The product of the first acylation is deactivated, which naturally disfavors a second acylation.[2][4]
-
Isomer Formation: The position of acylation on the aromatic ring can be influenced by the reaction temperature. Running the reaction at a lower temperature may improve regioselectivity.[3]
-
Purification: The crude product can be purified using column chromatography or recrystallization to remove isomers and other impurities.[5]
Step 2: α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
Q1: The α-chlorination reaction is not proceeding to completion. What should I do?
A1: Incomplete conversion can be due to:
-
Inactive Chlorinating Agent: Ensure the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) is fresh and has been stored correctly.
-
Insufficient Reaction Time or Temperature: Some chlorination reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Common solvents for α-chlorination include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or polar aprotic solvents.
Q2: I am observing the formation of di-chlorinated byproducts. How can I prevent this?
A2: The formation of di-chlorinated products is a common side reaction. To minimize this:
-
Control Stoichiometry: Use a precise amount of the chlorinating agent, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-chlorination.
-
Temperature Control: Conduct the reaction at a controlled, often low, temperature to improve selectivity.
Data Summary Tables
Table 1: Exemplary Reaction Conditions for the Synthesis of Halogenated Analogues
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Precursor Synthesis | 2-fluorophenylacetate, cyclopropanecarbonyl chloride | Lewis Acid | Dichloromethane | 0 - RT | 12-18 | ~85 | [2] |
| α-Bromination | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | N-Bromosuccinimide (NBS) | Chloroform | 20 | 8 | 83.2 | [6] |
| α-Bromination | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | Pyridinium tribromide | Dichloromethane/Chloroform | 20 | 8 | 82.5 | [6] |
| α-Bromination | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | Tetrabutylammonium tribromide | Toluene | 20 | 6 | 82.6 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) followed by anhydrous dichloromethane (DCM). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-fluoro-phenylacetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
Reaction: After the addition is complete, add cyclopropane (1.2 eq) to the reaction mixture. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction's progress by TLC or GC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl with vigorous stirring. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Protocol 2: α-Chlorination to this compound
-
Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, carefully add water to quench the reaction. Separate the organic layer and extract the aqueous layer with the solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Mandatory Visualization
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for low yield in α-chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This key intermediate is often utilized in the development of pharmaceutical compounds. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential byproducts and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most probable byproducts arise from three main sources: incomplete reaction, over-reaction, and impurities in the starting materials. These include:
-
Unreacted Starting Material: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone.
-
Di-chlorinated Byproduct: 2,2-Dichloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, resulting from over-chlorination.
-
Positional Isomers: 2-Chloro-1-cyclopropyl-2-(3-fluorophenyl)ethanone and 2-Chloro-1-cyclopropyl-2-(4-fluorophenyl)ethanone, which can form if the initial 2-fluorophenyl starting material contains 3-fluoro and 4-fluoro isomers.
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating the desired product from the unreacted starting material and positional isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including the di-chlorinated byproduct. The mass-to-charge ratio (m/z) will differ for each component, allowing for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and byproducts, especially if they are isolated.
Q3: What is the likely cause of a low yield of the desired product?
A3: A low yield can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time, temperature, or amount of chlorinating agent.
-
Formation of byproducts: The presence of significant amounts of di-chlorinated or other byproducts will reduce the yield of the target molecule.
-
Sub-optimal work-up and purification: Product loss during extraction, washing, or purification steps.
Q4: How can I minimize the formation of the di-chlorinated byproduct?
A4: To reduce over-chlorination, it is crucial to control the stoichiometry of the chlorinating agent. Using a slight excess or an equimolar amount of the chlorinating agent (e.g., sulfuryl chloride) is recommended. The reaction should be monitored closely by a suitable analytical technique like TLC or HPLC to stop the reaction once the starting material is consumed.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, the alpha-chlorination of ketones can be hazardous. The reaction may have an induction period, and once initiated, it can be exothermic. It is important to add the chlorinating agent portion-wise and maintain temperature control. The reaction also evolves HCl gas, which should be trapped. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of a significant amount of starting material after the reaction is complete. | 1. Insufficient chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure the accurate addition of the chlorinating agent. 2. Increase the reaction time and monitor by TLC or HPLC. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Detection of a byproduct with a higher molecular weight by GC-MS. | Formation of the di-chlorinated byproduct, 2,2-Dichloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. | 1. Reduce the amount of chlorinating agent used. 2. Add the chlorinating agent at a slower rate to maintain better control over the reaction. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of isomeric impurities detected by HPLC or NMR. | The starting material, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, may contain 3-fluoro and 4-fluoro positional isomers. | 1. Analyze the purity of the starting material before use. 2. If isomers are present, purify the starting material by column chromatography or recrystallization. |
| The reaction is not initiating. | Possible induction period. | 1. Ensure proper mixing. 2. Gentle heating may be required to initiate the reaction. Exercise caution due to the potential for a runaway reaction. |
| Difficulty in purifying the final product. | The byproducts may have similar polarities to the desired product. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization with different solvent systems to selectively crystallize the desired product. |
Data Presentation
The following table summarizes the key characteristics of the target compound and its potential byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Likely m/z in MS |
| This compound | C₁₁H₁₀ClFO | 212.65 | 212 |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Starting Material) | C₁₁H₁₁FO | 178.21 | 178 |
| 2,2-Dichloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Di-chlorinated Byproduct) | C₁₁H₉Cl₂FO | 247.09 | 246, 248 |
| 2-Chloro-1-cyclopropyl-2-(3-fluorophenyl)ethanone (Positional Isomer) | C₁₁H₁₀ClFO | 212.65 | 212 |
| 2-Chloro-1-cyclopropyl-2-(4-fluorophenyl)ethanone (Positional Isomer) | C₁₁H₁₀ClFO | 212.65 | 212 |
Experimental Protocols
Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Starting Material)
A common method for the synthesis of the starting ketone involves the acylation of a 2-fluorophenylacetic acid derivative with cyclopropanecarbonyl chloride, followed by hydrolysis and decarboxylation.
Alpha-Chlorination of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
This protocol is a general guideline and may require optimization.
-
Reagents and Solvents:
-
1-Cyclopropyl-2-(2-fluorophenyl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
-
Procedure:
-
Dissolve 1-Cyclopropyl-2-(2-fluorophenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Reaction Pathway and Byproduct Formation```dot
Caption: Troubleshooting workflow for byproduct identification.
Technical Support Center: Overcoming Low Conversion in 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone Synthesis
This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, with a focus on overcoming low conversion rates. The synthesis is conceptually broken down into two primary stages: the formation of a cyclopropyl aryl ketone intermediate and its subsequent α-chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting
Stage 1: Friedel-Crafts Acylation or Similar Aryl Ketone Formation
Q1: What are the most common reasons for low yield in the Friedel-Crafts acylation step?
Low yields in Friedel-Crafts acylation reactions often stem from several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the reaction setup (glassware, solvents, reagents) will deactivate the catalyst.
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate can significantly hinder the electrophilic aromatic substitution reaction. While a fluorine atom is deactivating, the reaction should still proceed, but may require optimized conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2]
-
Suboptimal Temperature: The reaction temperature is a crucial parameter. Some reactions require heating to proceed, while others need cooling to prevent side reactions.[3]
Q2: I'm observing multiple products or unexpected isomers. How can I improve selectivity?
The formation of multiple products can be due to polysubstitution or isomeric products. While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can still occur with highly activated rings. The choice of solvent can also influence regioselectivity, with non-polar solvents sometimes favoring one isomer over another.[1]
Q3: My reaction seems to work, but I'm losing a significant amount of product during workup. What could be going wrong?
A common issue during the workup of Friedel-Crafts reactions is the formation of emulsions when quenching the reaction with water or dilute acid.[1] This can make the separation of organic and aqueous layers difficult, leading to product loss. To avoid this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[1] The addition of brine (saturated NaCl solution) can also help break up emulsions.[1]
Stage 2: α-Chlorination of the Ketone
Q4: I'm experiencing low conversion during the α-chlorination of the cyclopropyl aryl ketone. What are the likely causes?
Low conversion in α-chlorination can be attributed to several factors:
-
Ineffective Chlorinating Agent: The choice of chlorinating agent is critical. Common reagents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS).[4][5] The reactivity of these can vary depending on the substrate and reaction conditions.
-
Polychlorination: A common side reaction is the formation of dichlorinated products.[4] This can often be controlled by careful stoichiometry and reaction time.
-
Reaction Conditions: The reaction may require a catalyst, such as an acid or a Lewis acid, to proceed efficiently.[4][6] The choice of solvent can also play a significant role.
Q5: Are there alternative, milder methods for α-chlorination?
Yes, several milder and more selective methods have been developed. For instance, using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium nitrate (CAN) has been shown to be effective and chemoselective.[4] Another approach involves using aluminum chloride hexahydrate and urea-hydrogen peroxide in an ionic liquid, which is considered a more environmentally benign method.[7]
Troubleshooting Summary Tables
Table 1: Troubleshooting Low Conversion in Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Moisture in the reaction | Rigorously dry all glassware and use anhydrous solvents. | [1] |
| Inactive Lewis acid catalyst | Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. | [1] | |
| Deactivated aromatic substrate | Consider using a more forcing Lewis acid or higher reaction temperatures. | ||
| Insufficient catalyst | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. | [2] | |
| Formation of Byproducts | Polysubstitution | Use a large excess of the aromatic substrate to favor mono-acylation. | [8] |
| Isomer formation | Optimize the solvent and reaction temperature. Non-polar solvents may favor kinetic products. | [1] | |
| Product Loss During Workup | Emulsion formation | Pour the reaction mixture onto a mixture of ice and concentrated HCl. Use brine to break emulsions. | [1] |
Table 2: Troubleshooting Low Conversion in α-Chlorination
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Inappropriate chlorinating agent | Experiment with different chlorinating agents such as sulfuryl chloride, NCS, or acetyl chloride with a catalyst. | [4][5][9] |
| Uncatalyzed reaction | Consider adding a catalytic amount of an acid or Lewis acid to promote the reaction. | [4][6] | |
| Formation of Byproducts | Polychlorination | Carefully control the stoichiometry of the chlorinating agent and monitor the reaction progress closely (e.g., by TLC). | [4] |
| Nuclear chlorination | Use a milder, more selective chlorinating agent and optimize reaction conditions to favor α-chlorination. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents).
-
Reagent Addition: In a dropping funnel, add a solution of the acylating agent (e.g., cyclopropylacetyl chloride, 1.0 equivalent) and the aromatic substrate (e.g., 2-fluoroanisole, 1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled catalyst suspension with stirring.
-
Reaction: After the addition is complete, continue stirring at 0 °C for one hour, then allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[3]
Protocol 2: General Procedure for α-Chlorination using Sulfuryl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve the ketone intermediate (1.0 equivalent) in a suitable solvent (e.g., methanol and ethyl acetate/dichloromethane).
-
Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.[9]
Visualizing the Workflow
Caption: A workflow diagram for troubleshooting low conversion rates.
Caption: Conceptual pathway for the synthesis of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurity formation in 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This key intermediate is crucial in the production of various pharmaceutical agents, and minimizing impurity formation is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities arise from over-chlorination of the starting material, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. These include the corresponding dichloro- and trichloro-ketone byproducts. Unreacted starting material can also be a significant impurity if the reaction does not go to completion. In the broader synthesis of active pharmaceutical ingredients like Prasugrel, other related substances may also be considered impurities.[1][2][]
Q2: How can I minimize the formation of di- and tri-chlorinated impurities?
A2: Controlling the stoichiometry of the chlorinating agent is paramount. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will favor the formation of polychlorinated species. Careful, slow addition of the chlorinating agent to the reaction mixture can help maintain a low instantaneous concentration, thereby reducing over-reaction. Maintaining a controlled low temperature throughout the reaction is also crucial.
Q3: What is the optimal temperature for the chlorination reaction?
A3: The optimal temperature depends on the specific chlorinating agent and solvent used. Generally, lower temperatures are preferred to enhance selectivity and minimize the formation of side products. For many alpha-chlorination reactions of ketones, a temperature range of 0-15°C is often employed.[4] Monitoring the reaction progress by techniques like TLC or GC is essential to determine the ideal temperature profile for your specific conditions.
Q4: Which chlorinating agent is most suitable for this synthesis: sulfuryl chloride or N-chlorosuccinimide (NCS)?
A4: Both sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) can be effective for the alpha-chlorination of ketones.
-
Sulfuryl chloride is a powerful and often faster chlorinating agent. However, it can be less selective and may lead to a higher percentage of over-chlorinated byproducts if the reaction conditions are not carefully controlled. It also generates HCl and SO₂ as byproducts.[5]
-
N-chlorosuccinimide (NCS) is generally a milder and more selective reagent, which can be advantageous in minimizing di- and tri-chlorination.[6][7] Reactions with NCS may require a catalyst (e.g., a protic or Lewis acid) and longer reaction times or gentle heating to proceed to completion.
The choice depends on the desired balance between reaction rate and selectivity. For high-purity applications, NCS is often the preferred reagent.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction. A suitable TLC system can be developed using a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The disappearance of the starting ketone and the appearance of the product spot, along with any byproduct spots, can be tracked. For more quantitative analysis, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivated chlorinating agent. 4. Insufficient reaction time. | 1. Monitor the reaction by TLC or GC to ensure the starting material is consumed. 2. Optimize the temperature; if the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid byproduct formation. 3. Use a fresh, high-purity chlorinating agent. 4. Extend the reaction time, continuing to monitor for completion. |
| High levels of di- and tri-chlorinated impurities | 1. Excess of chlorinating agent. 2. High reaction temperature. 3. Rapid addition of the chlorinating agent. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. 2. Maintain a low and controlled temperature throughout the reaction (e.g., 0-10°C). 3. Add the chlorinating agent dropwise or in small portions over an extended period. |
| Presence of unreacted starting material in the final product | 1. Insufficient amount of chlorinating agent. 2. Reaction not run to completion. 3. Inefficient mixing. | 1. Ensure an accurate charge of the chlorinating agent (at least 1.0 equivalent). 2. Increase the reaction time and monitor until the starting material is consumed. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of other unidentified byproducts | 1. Impurities in the starting material or solvent. 2. Side reactions due to inappropriate reaction conditions (e.g., presence of moisture). 3. Reaction with the solvent. | 1. Use high-purity starting materials and anhydrous solvents. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry glassware. 3. Choose an inert solvent that does not react with the chlorinating agent or the reaction intermediates. Dichloromethane or chloroform are common choices. |
| Difficult purification of the final product | 1. Co-elution of impurities during column chromatography. 2. Oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. For recrystallization, screen different solvents or solvent mixtures. If the product oils out, try adding a small amount of a solvent in which the product is less soluble to induce crystallization, or use a seed crystal. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available reagents. The synthesis involves the alpha-chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Materials:
-
1-Cyclopropyl-2-(2-fluorophenyl)ethanone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 equivalent) in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents). Cool the mixture to 0-5°C using an ice bath.
-
Chlorination: Add N-chlorosuccinimide (1.05-1.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Alpha-Chlorination of Ketones
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., DCM), 0-25°C | - Fast reaction times - Readily available | - Can lead to over-chlorination - Generates corrosive byproducts (HCl, SO₂) - Highly reactive and requires careful handling |
| N-Chlorosuccinimide (NCS) | Polar solvent (e.g., MeOH, AcOH), often with an acid catalyst, RT to mild heating | - High selectivity for mono-chlorination - Milder reaction conditions - Solid, easier to handle | - Slower reaction times - May require a catalyst - Succinimide byproduct needs to be removed |
Visualizations
References
Stability of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic environments?
A1: this compound, an α-chloro ketone, is susceptible to degradation under acidic conditions. The primary points of instability are the α-chloro ketone functional group and the cyclopropyl ring adjacent to the carbonyl group. Acid catalysis can promote enolization, which may lead to subsequent reactions.[1][2][3][4] Additionally, the strained cyclopropyl ring can be prone to opening under acidic conditions, a reaction that is facilitated by the protonation of the adjacent carbonyl group.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: Under acidic conditions, two principal degradation pathways are plausible:
-
Hydrolysis of the α-chloro group: The chlorine atom can be substituted by a hydroxyl group, leading to the formation of 2-Hydroxy-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This reaction may proceed through an enol intermediate.
-
Acid-catalyzed ring-opening of the cyclopropyl group: The carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and can induce the cleavage of the strained cyclopropyl ring. This can lead to the formation of various rearranged products.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most effective method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[5][6] This involves developing a chromatographic method that can separate the parent compound from its potential degradation products. UV detection is typically suitable for this class of compounds. Mass spectrometry (LC-MS) can be coupled to the system to identify the mass of the degradation products, which aids in their structural elucidation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. Contact with acidic substances should be avoided. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound upon Dissolving in an Acidic Solution
-
Possible Cause: The acidic concentration is too high, or the temperature is elevated, leading to accelerated degradation.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of the acid (e.g., 0.01 M HCl) and monitor the stability.
-
Control Temperature: Perform the experiment at a lower temperature (e.g., room temperature or below) to slow down the degradation kinetics.
-
Use a Weaker Acid: If the experimental conditions permit, consider using a weaker acid.
-
Immediate Analysis: Analyze the sample immediately after preparation to get an accurate measurement of the initial concentration.
-
Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram
-
Possible Cause: Complex degradation pathways are occurring, potentially involving both hydrolysis and cyclopropyl ring-opening, leading to a mixture of byproducts.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak and the impurity peaks.
-
LC-MS Analysis: Employ LC-MS to determine the molecular weights of the unknown peaks. This information is crucial for proposing the structures of the degradation products.
-
Forced Degradation Studies: Conduct systematic forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to selectively generate and identify the degradation products.[7][8][9]
-
Issue 3: Poor Mass Balance in the Stability Study
-
Possible Cause: Some degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector at the chosen wavelength. It is also possible that volatile degradation products are being formed.
-
Troubleshooting Steps:
-
Modify Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to ensure all components are eluted.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector.
-
Headspace GC-MS Analysis: If volatile degradants are suspected, analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 50°C
| Time (hours) | Parent Compound (%) | Degradant 1 (%) (2-Hydroxy-1-cyclopropyl-2-(2-fluorophenyl)ethanone) | Other Degradants (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 3.5 | 1.1 | 99.8 |
| 4 | 90.5 | 6.8 | 2.5 | 99.8 |
| 8 | 82.1 | 12.3 | 5.4 | 99.8 |
| 12 | 74.8 | 17.5 | 7.5 | 99.8 |
| 24 | 58.3 | 28.9 | 12.6 | 99.8 |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acidic Stress Sample Preparation:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 1 M HCl to achieve a final acid concentration of 0.1 M.
-
Dilute to the final volume with a mixture of acetonitrile and water to ensure the solubility of the compound and to achieve a final drug concentration of 0.1 mg/mL.
-
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with the acetonitrile/water mixture to the same final concentration without the addition of acid.
-
Incubation:
-
Place the acidic stress sample and the control sample in a temperature-controlled environment (e.g., a water bath or oven) at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots from the acidic stress sample with a stoichiometric amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC-UV method. An LC-MS method should be used for the identification of degradation products.
-
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Postulated degradation pathways under acidic conditions.
Caption: Experimental workflow for the forced degradation study.
Caption: Troubleshooting logic for unknown chromatographic peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. scribd.com [scribd.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Degradation of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in Basic Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in basic media.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in basic media?
The primary degradation pathway is expected to be the Favorskii rearrangement . This is a characteristic reaction of α-haloketones in the presence of a base.[1][2][3][4][5][6][7] The reaction proceeds through a cyclopropanone intermediate, which is then attacked by a nucleophile (such as hydroxide or alkoxide) leading to a rearranged carboxylic acid derivative.[5][6][8]
Q2: What are the likely final products of the degradation in the presence of different bases?
The final product depends on the nucleophilic base used in the reaction medium.[6][7]
-
With hydroxide (e.g., NaOH, KOH): The product will be the salt of a carboxylic acid, which upon acidic workup will yield the free carboxylic acid.
-
With alkoxides (e.g., sodium methoxide, sodium ethoxide): The product will be an ester.[8]
-
With amines: The product will be an amide.
Q3: How does the structure of this compound influence the degradation pathway?
The presence of the cyclopropyl and 2-fluorophenyl groups can influence the reaction:
-
Cyclopropyl group: The cyclopropyl group is an existing strained ring. The formation of the bicyclic cyclopropanone intermediate will be a key step. The direction of the ring opening of this intermediate will be influenced by the stability of the resulting carbanion.[2][8]
-
2-Fluorophenyl group: The fluorine atom is an electron-withdrawing group, which can affect the acidity of the α-proton and the reactivity of the carbonyl group.
Q4: What are the typical reaction conditions for studying this degradation?
Typical conditions involve dissolving the substrate in an appropriate solvent and adding a base. The reaction may be run at room temperature or require heating.[9][10] Common solvents include ethers (like diethyl ether), alcohols (if using an alkoxide base), or mixtures with water.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or no reaction | 1. Base is not strong enough: The pKa of the α-proton may be higher than anticipated. 2. Low temperature: The activation energy for the reaction is not being met. 3. Inappropriate solvent: The reactants may not be soluble, or the solvent may be interfering with the reaction.[11] | 1. Use a stronger base: Switch from a weaker base (e.g., carbonate) to a stronger one (e.g., hydroxide or an alkoxide).[1] 2. Increase the reaction temperature: Gently heat the reaction mixture and monitor the progress by TLC or HPLC.[9][10] 3. Change the solvent: Ensure the substrate is soluble. Aprotic polar solvents can be effective.[12] |
| Formation of multiple unexpected products (side reactions) | 1. Competing SN2 reaction: The nucleophile may directly displace the chloride.[13] 2. Elimination reactions: If there are other abstractable protons, elimination could occur. 3. Hydrolysis of the ester product: If using an alkoxide in the presence of water, the resulting ester may hydrolyze. | 1. Use a bulkier base: This can disfavor the SN2 pathway. 2. Carefully control the reaction temperature: Higher temperatures can sometimes favor side reactions. 3. Ensure anhydrous conditions when preparing esters: Use dry solvents and freshly prepared alkoxide bases.[10] |
| Low yield of the desired product | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Product degradation: The rearranged product might be unstable under the reaction conditions. 3. Difficulties in product isolation: The product may be difficult to separate from the reaction mixture or byproducts. | 1. Increase reaction time: Monitor the reaction until the starting material is consumed.[10] 2. Optimize reaction conditions: Try different bases, solvents, and temperatures to find the optimal conditions for product formation and stability. 3. Use chromatographic purification: Techniques like flash column chromatography can be used to isolate the desired product.[9] |
Quantitative Data
| Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium Hydroxide | Water/Dioxane | 100 | Cyclopentanecarboxylic acid | ~70 |
| Sodium Methoxide | Methanol/Diethyl Ether | 55 | Methyl cyclopentanecarboxylate | 78 |
| Sodium Ethoxide | Ethanol | Reflux | Ethyl cyclopentanecarboxylate | ~85 |
Note: These are approximate values from various literature sources on the Favorskii rearrangement and should be used as a general guide.
Experimental Protocols
Protocol for Monitoring the Degradation of this compound in Basic Media
This protocol outlines a general procedure for studying the degradation and can be adapted for specific research needs.
Materials:
-
This compound
-
Base (e.g., Sodium Hydroxide or Sodium Methoxide)
-
Anhydrous solvent (e.g., Diethyl Ether, Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Diethyl Ether)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition:
-
For hydroxide-mediated degradation: Prepare a solution of the hydroxide base in water and add it to the substrate solution.
-
For alkoxide-mediated degradation: In a separate flask, prepare the sodium alkoxide solution by carefully adding sodium metal (1.1 equivalents) to the corresponding anhydrous alcohol at 0°C. Once the sodium has fully reacted, transfer this solution to the substrate solution at 0°C via cannula.
-
-
Reaction Progression:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated to reflux).
-
Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
-
Workup and Quenching:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
-
Drying and Concentration:
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography if necessary.
-
Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its structure.
-
Visualizations
Degradation Pathway of this compound
Caption: Proposed Favorskii rearrangement pathway.
Experimental Workflow for Degradation Study
Caption: General experimental workflow.
References
- 1. purechemistry.org [purechemistry.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. youtube.com [youtube.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: HPLC Separation of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone Isomers
Welcome to the technical support center for the HPLC analysis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these chiral compounds.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
Q1: Why am I seeing poor or no resolution between the enantiomers?
A1: Poor resolution of enantiomers is a common challenge due to their identical physical and chemical properties in an achiral environment. Several factors could be contributing to this issue:
-
Inappropriate Column Selection: The most critical factor for chiral separations is the choice of the chiral stationary phase (CSP). For ketone isomers like this compound, polysaccharide-based CSPs are often a good starting point.[1][2][3]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving enantioselectivity.[1][4] The polarity and concentration of the organic modifier (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid - TFA, triethylamine - TEA) can significantly impact the interactions between the analytes and the CSP.[1]
-
Incorrect Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance resolution.
-
Inadequate Temperature Control: Column temperature can affect selectivity. Inconsistent temperatures can lead to retention time shifts and poor reproducibility. For some chiral separations, lower temperatures can improve resolution, while for others, a higher temperature might be optimal.[1]
Troubleshooting Steps:
-
Column Selection: If you are not using a chiral column, you will not be able to separate the enantiomers. If you are using a chiral column and still see no resolution, consider screening other types of CSPs. A good starting point for this compound would be a polysaccharide-based column, such as one with an amylose or cellulose derivative stationary phase.[1][2] For halogenated aromatic compounds, a pentafluorophenyl (PFP) column might also provide the necessary selectivity.[5][6][7]
-
Mobile Phase Optimization: Systematically vary the composition of your mobile phase. Adjust the ratio of the organic modifier to the aqueous or non-polar component. Experiment with different organic modifiers (e.g., switch from isopropanol to ethanol). Introduce or vary the concentration of additives like TFA or TEA, which can significantly influence peak shape and selectivity for ionizable compounds.[1][8]
-
Flow Rate Adjustment: Try reducing the flow rate to see if resolution improves.
-
Temperature Optimization: Investigate the effect of column temperature on your separation. Analyze your sample at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition for resolution.
Q2: My peaks are broad and tailing. What can I do to improve peak shape?
A2: Poor peak shape can be caused by several factors, including column issues, mobile phase mismatch, and sample overload.
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants on the column can lead to active sites that cause peak tailing.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if peak shape improves.
-
Column Washing: Flush the column with a strong solvent to remove any contaminants.
-
Mobile Phase Additives: For compounds with basic nitrogens, adding a small amount of a basic modifier like TEA to the mobile phase can improve peak shape. Conversely, for acidic compounds, an acidic modifier like TFA can be beneficial.[1]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I am observing a drift in retention times. What is the likely cause?
A3: Retention time drift can compromise the reliability of your analytical method. The most common causes are:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Chiral columns can sometimes require longer equilibration times.
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to a change in composition over time.
-
Temperature Fluctuations: As mentioned, inconsistent column temperature will cause retention times to shift.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. Monitor the baseline until it is stable.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.
-
Use a Column Oven: A good quality column oven is essential for maintaining a stable temperature.
-
Monitor Column Performance: Regularly check the performance of your column with a standard to track its health.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for the separation of this compound isomers?
A1: For the chiral separation of this compound enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended as a starting point.[1][2][3] Specifically, columns with amylose tris(5-chloro-2-methylphenyl carbamate) have shown good selectivity for similar structures.[1] Alternatively, for separating isomers of fluorinated compounds, a pentafluorophenyl (PFP) column can be effective.[5][6][7]
Q2: What are typical starting mobile phase conditions for this separation?
A2: Based on methods for similar compounds, a good starting point for a polysaccharide-based chiral column would be a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[1] For a PFP column, a reversed-phase mobile phase of water (often with a buffer like ammonium acetate) and methanol or acetonitrile would be appropriate.[5][6]
| Parameter | Polysaccharide-Based CSP (Normal Phase) | Pentafluorophenyl (PFP) Column (Reversed Phase) |
| Mobile Phase A | n-Hexane | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Isopropanol or Ethanol | Methanol or Acetonitrile |
| Typical Gradient | Isocratic or Gradient | Gradient |
| Additives | 0.1% TFA or TEA (optional, for peak shape) | 0.1% Formic Acid (for MS compatibility) |
Q3: How does column temperature affect the separation of these isomers?
A3: Column temperature is a critical parameter that can influence retention time, selectivity, and peak shape. For chiral separations, the effect of temperature can be complex. In some cases, decreasing the temperature can enhance chiral selectivity, while in others, an increase in temperature may be necessary to improve peak efficiency and achieve baseline separation.[1] It is recommended to perform a temperature study (e.g., screening from 25°C to 40°C) to determine the optimal temperature for your specific separation.
Q4: Can you provide a sample experimental protocol for the separation of similar compounds?
A4: The following protocol is based on the successful separation of Prasugrel enantiomers and its related impurities, which are structurally similar to this compound.[1]
| Parameter | Condition |
| Column | Phenomenex-LUX-Amylose-2 (amylose tris(5-chloro-2-methylphenyl carbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isopropanol and Trifluoroacetic Acid (TFA) in an organic solvent |
| Detection | UV at an appropriate wavelength |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: The exact mobile phase composition (ratio of isopropanol and concentration of TFA) should be optimized for the specific isomers of this compound.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key parameters influencing HPLC separation performance.
References
- 1. japsonline.com [japsonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. hplc.eu [hplc.eu]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. au.edu.sy [au.edu.sy]
Optimizing reaction conditions for the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the Friedel-Crafts acylation of a fluorinated aromatic compound to produce the ketone intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1][2] The second step is the selective α-chlorination of this ketone intermediate to yield the final product.[3][4]
Q2: Which chlorinating agents are suitable for the α-chlorination of the ketone intermediate?
A2: Several chlorinating agents can be employed for the α-chlorination of ketones. Common choices include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).[4] The choice of agent can influence selectivity and reaction conditions.
Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?
A3: Key parameters for a successful Friedel-Crafts acylation include the choice and amount of Lewis acid catalyst (e.g., AlCl₃), the reaction temperature, the solvent, and the purity of the starting materials.[5] Anhydrous conditions are crucial to prevent catalyst deactivation.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the tracking of the consumption of the starting ketone and the formation of the chlorinated product, helping to prevent the formation of di-chlorinated byproducts.
Q5: What are the common impurities I might encounter, and how can they be removed?
A5: Common impurities may include unreacted starting material (1-cyclopropyl-2-(2-fluorophenyl)ethanone), di-chlorinated byproducts, and isomers from the Friedel-Crafts reaction. Purification is typically achieved through column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Friedel-Crafts Acylation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Increase the molar ratio of the Lewis acid catalyst.[5] 3. Gradually increase the reaction temperature while monitoring for side reactions. |
| Formation of Multiple Products in Acylation | 1. Isomer formation (ortho, meta, para). 2. Polyacylation of the aromatic ring. | 1. Optimize the reaction temperature and choice of solvent to favor the desired isomer. 2. Use a stoichiometric amount of the acylating agent. |
| Low Conversion in α-Chlorination | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the molar equivalents of the chlorinating agent incrementally. 2. Raise the reaction temperature; some chlorinations may require gentle heating.[6] 3. Extend the reaction time and monitor progress by TLC/GC. |
| Formation of Di-chlorinated Byproduct | 1. Excess of the chlorinating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Carefully monitor the reaction and quench it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during chromatography. | 1. Attempt trituration with a non-polar solvent to induce solidification. 2. Optimize the solvent system for column chromatography to improve separation. |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone via Friedel-Crafts Acylation
This is a general procedure and may require optimization.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Acylium Ion Formation: Add cyclopropylacetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20-30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: α-Chlorination of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
This procedure should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent like methanol or a mixture of ethyl acetate and dichloromethane.[4]
-
Reagent Addition: Cool the solution to a temperature between 0-10 °C. Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Data Summary
Table 1: Optimization of Friedel-Crafts Acylation Conditions (Hypothetical Data)
| Entry | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | 0 to RT | 4 | 65 |
| 2 | AlCl₃ (1.5) | 0 to RT | 4 | 78 |
| 3 | AlCl₃ (1.5) | 0 | 6 | 72 |
| 4 | FeCl₃ (1.5) | 0 to RT | 4 | 55 |
Table 2: Optimization of α-Chlorination Conditions (Hypothetical Data)
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₂Cl₂ (1.1) | 0 to RT | 2 | 85 |
| 2 | SO₂Cl₂ (1.5) | 0 to RT | 2 | 82 (with di-chloro impurity) |
| 3 | NCS (1.2) | RT | 6 | 60 |
| 4 | Cl₂ (gas) | -5 to 5 | 3 | 75 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
Removal of unreacted starting materials from 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials and potential byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the α-chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Therefore, the primary impurities to be removed are:
-
Unreacted Starting Material: 1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
Potential Byproducts:
-
Di-chlorinated product: 2,2-Dichloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. The formation of this byproduct can occur if the reaction conditions are not carefully controlled.
-
Aromatic ring chlorinated products: Chlorination of the 2-fluorophenyl ring is a possibility, leading to various isomers.
-
Q2: What analytical techniques are recommended for monitoring the purity of this compound?
To effectively monitor the purification process, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the presence of starting material and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the desired product and byproducts.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges.
Issue 1: Presence of Unreacted 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
The starting material, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is the most common impurity. Its removal is crucial for obtaining a high-purity final product.
Recrystallization is an effective method for removing small to moderate amounts of the starting material, especially if the crude product is a solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting material should ideally be more soluble in the cold solvent than the product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of hexane and ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. |
| Product "oils out" | The melting point of the product is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the overall solvent boiling point, and cool slowly.- Choose a different solvent system with a lower boiling point. |
| Low recovery of pure product | The product has significant solubility in the cold solvent. | - Ensure the minimum amount of hot solvent was used.- Cool the solution for a longer period in an ice bath. |
Column chromatography is a highly effective method for separating the product from the starting material and byproducts, especially for liquid products or when recrystallization is ineffective.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of aromatic ketones.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system should be chosen that provides a good separation of the product from impurities on a TLC plate (an Rf value of 0.2-0.4 for the product is often ideal). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots | The eluent is either too polar or not polar enough. | - If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent.- If the spots are too low on the TLC plate (low Rf), increase the polarity of the eluent. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or channeled column packing | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Issue 2: Presence of Di-chlorinated and Ring-chlorinated Byproducts
These byproducts can be more challenging to remove due to their similar polarity to the desired product.
For difficult separations, preparative HPLC can be employed. An analytical HPLC method should first be developed to confirm the presence and retention times of the impurities.
Experimental Protocol: Analytical HPLC
-
Column: A C18 reverse-phase column is typically suitable for this type of compound.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. The exact ratio will need to be optimized.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Quantitative Data Summary
The following table provides a hypothetical example of HPLC data for a crude reaction mixture. The exact retention times and peak areas will vary depending on the specific HPLC conditions.
| Peak | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5.2 | 15.6 |
| 2 | This compound | 6.8 | 78.3 |
| 3 | 2,2-Dichloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 7.5 | 4.1 |
| 4 | Ring-chlorinated byproduct | 8.1 | 2.0 |
Visualizations
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Validation & Comparative
Reactivity of Chloro vs. Bromo Cyclopropyl Ketones in Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of cyclopropyl ketones as versatile building blocks is well-established in medicinal chemistry and organic synthesis. Their unique strained ring system allows for a variety of transformations, including nucleophilic substitution at the cyclopropyl ring. A key consideration in planning such syntheses is the choice of the leaving group on the cyclopropyl moiety, typically a halogen. This guide provides an objective comparison of the reactivity of chloro- and bromo-cyclopropyl ketones in nucleophilic substitution reactions, supported by experimental data, to inform the selection of the optimal substrate for synthetic endeavors.
Executive Summary
Generally, in nucleophilic substitution reactions, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This fundamental principle of organic chemistry holds true for cyclopropyl ketones, leading to a generally higher reactivity for bromo-cyclopropyl ketones compared to their chloro counterparts. This increased reactivity can manifest as higher reaction rates or the ability to proceed under milder conditions. However, the choice of substrate is often nuanced, depending on the specific nucleophile, reaction conditions, and desired outcome.
Comparative Reactivity Data
A study by Guérin, et al. provides valuable insight into the relative reactivity of chloro- and bromo-cyclopropyl ketones in the context of nucleophilic substitution at a quaternary carbon center. While direct kinetic comparisons are not provided, the reported yields under optimized conditions for various substrates offer a clear indication of their comparative reactivity. The reactions involve the stereoinvertive substitution of a cyclopropyl ketone with either trimethylsilyl bromide (TMSBr) to yield γ-bromo ketones or with dimethylphenylsilyl chloride (Me₂PhSiCl) to yield γ-chloro ketones, both catalyzed by Yb(OTf)₃.
| Substrate (1) | R¹ | R² | Product (Bromo, 2) Yield (%) | Product (Chloro, 3) Yield (%) |
| a | Ph | Et | 80 | 75 |
| c | 4-MeO-C₆H₄ | Et | 82 | 78 |
| d | 4-F-C₆H₄ | Et | 75 | 70 |
| e | 4-CF₃-C₆H₄ | Et | 78 | 72 |
| f | 2-Naphthyl | Et | 85 | 80 |
| g | 2-Thienyl | Et | 79 | 74 |
| h | c-Hex | Et | 70 | 65 |
| i | n-Bu | Et | 68 | 62 |
Data extracted from Guérin, et al.[1]
The data consistently shows higher yields for the bromination reaction across a range of electronically and sterically diverse substrates. This suggests that the nucleophilic substitution with bromide is more efficient under these conditions. Notably, the authors reported that initial attempts to use trimethylsilyl chloride (TMSCl) for the chlorination reaction failed, necessitating the use of the more reactive dimethylphenylsilyl chloride. This observation further underscores the lower reactivity of the chloro leaving group in this system.
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution reactions described above.
General Procedure for Ytterbium-Catalyzed Bromination of Cyclopropyl Ketones[1]
To a solution of the cyclopropyl ketone (1.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 equiv). Trimethylsilyl bromide (TMSBr, 1.2 equiv) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Ytterbium-Catalyzed Chlorination of Cyclopropyl Ketones[1]
To a solution of the cyclopropyl ketone (1.0 equiv) in dichloromethane (DCM, 0.1 M) at room temperature is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 equiv). Dimethylphenylsilyl chloride (Me₂PhSiCl, 1.2 equiv) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mechanistic Considerations
The nucleophilic substitution on these cyclopropyl ketones is proposed to proceed through a stereoinvertive pathway, potentially involving a bicyclobutonium-like transition state. The Lewis acid catalyst, Yb(OTf)₃, activates the ketone, facilitating the nucleophilic attack and subsequent ring opening.
Caption: Generalized mechanism for nucleophilic substitution on cyclopropyl ketones.
The difference in reactivity between the bromo and chloro derivatives can be attributed to the leaving group ability. Bromide is a better leaving group than chloride because the C-Br bond is weaker and bromide is a larger, more polarizable, and more stable anion in solution.
Logical Workflow for Substrate Selection
The choice between a chloro- and bromo-cyclopropyl ketone for a nucleophilic substitution reaction involves a trade-off between reactivity and other factors such as substrate availability and cost. The following workflow can guide the decision-making process:
Caption: Decision workflow for selecting a halo-cyclopropyl ketone substrate.
Conclusion
In nucleophilic substitution reactions of cyclopropyl ketones, bromo derivatives generally exhibit higher reactivity than their chloro counterparts due to the superior leaving group ability of bromide. This is supported by experimental evidence showing higher yields for bromination reactions under similar conditions. For syntheses requiring high efficiency or milder reaction conditions, bromo-cyclopropyl ketones are the preferred substrates. However, chloro-cyclopropyl ketones may be suitable for certain applications, particularly when the higher reactivity of the bromo compound is not necessary or when considering factors such as cost and availability. The provided experimental protocols and decision workflow can serve as a valuable resource for researchers in designing and executing their synthetic strategies involving these important intermediates.
References
A Comparative Analysis of the Relative Stability of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of two key pharmaceutical intermediates: 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. The stability of these alpha-haloketones is a critical parameter influencing their storage, handling, and utility in synthetic pathways, such as in the production of the antiplatelet agent Prasugrel.[1] This comparison is grounded in fundamental principles of chemical reactivity and supported by generalized experimental protocols for stability assessment.
Executive Summary
Based on established principles of organic chemistry, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is expected to be less stable and more reactive than this compound . This difference in stability is primarily attributed to the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, rendering the bromo-compound more susceptible to nucleophilic substitution and other degradation pathways.
Theoretical Framework for Relative Stability
The stability of alpha-haloketones is influenced by several factors, including the strength of the carbon-halogen bond, the electronegativity of the halogen, and the susceptibility of the molecule to various degradation mechanisms.
Key Physicochemical Properties
A summary of the physicochemical properties of the two compounds is presented below.
| Property | This compound | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Reference |
| CAS Number | 178688-43-2 | 204205-33-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClFO | C₁₁H₁₀BrFO | [1][2] |
| Molecular Weight | 212.65 g/mol | 257.10 g/mol | [3][4] |
| Appearance | Light yellow to dark yellow liquid | Light yellow to brown liquid | [1][2] |
| Boiling Point | 274.1±25.0 °C at 760 mmHg | 293.012ºC at 760 mmHg | [1][3] |
| Density | 1.316 g/cm³ | 1.574 g/cm³ | [1][3] |
| Flash Point | 119.5±23.2 °C | 131.009ºC | [1][3] |
Factors Influencing Stability
The primary determinant of the relative stability of these two compounds is the identity of the halogen atom at the alpha position.
-
Carbon-Halogen Bond Strength : The carbon-chlorine bond is stronger than the carbon-bromine bond. This implies that more energy is required to break the C-Cl bond, rendering the chloro-compound more thermally stable.
-
Leaving Group Ability : Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This makes the alpha-carbon of the bromo-compound more susceptible to nucleophilic attack, leading to faster degradation through substitution reactions.
-
Electronegativity and Inductive Effects : Chlorine is more electronegative than bromine. This results in a more polarized C-Cl bond compared to the C-Br bond. While this might suggest a higher reactivity for the chloro compound, the dominant factor in nucleophilic substitution at a saturated carbon is the leaving group ability.
Expected Degradation Pathways and Relative Stability
The logical relationship for the expected stability is outlined in the diagram below. The bromo-compound's weaker C-Br bond and superior leaving group ability of bromide lead to a higher propensity for degradation.
Caption: Logical flow of factors influencing the relative stability.
Experimental Protocols for Stability Assessment
To empirically determine the relative stability, a series of forced degradation studies should be conducted. These studies expose the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.
General Workflow for Forced Degradation Studies
The experimental workflow for assessing and comparing the stability of the two compounds is depicted below.
Caption: Experimental workflow for comparative stability testing.
Detailed Methodologies
1. Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Thermal Degradation: Keep 2 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer.
-
For identification of degradation products, utilize LC-MS analysis.
Data Presentation and Interpretation
The quantitative data from the forced degradation studies should be summarized in a table to facilitate a direct comparison of the stability of the two compounds under various stress conditions.
Expected Comparative Stability Data
The following table illustrates the expected outcome of forced degradation studies based on the theoretical principles discussed. The bromo-compound is anticipated to show a greater percentage of degradation under most conditions.
| Stress Condition | This compound (% Degradation) | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (% Degradation) | Major Degradation Pathway |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Lower | Higher | Nucleophilic substitution of halogen by water/hydroxide |
| Basic Hydrolysis (0.1 M NaOH, RT, 8h) | Lower | Higher | Favorskii rearrangement, nucleophilic substitution |
| Oxidative (3% H₂O₂, RT, 24h) | Lower | Higher | Oxidation of the ketone or other susceptible moieties |
| Thermal (60°C, 24h) | Lower | Higher | General thermal decomposition |
| Photolytic (ICH Q1B) | Lower | Higher | Photodegradation |
Conclusion
The comparative analysis, based on fundamental chemical principles, strongly suggests that This compound is chemically more stable than 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The enhanced stability of the chloro derivative is attributed to the stronger carbon-chlorine bond and the poorer leaving group ability of chloride compared to bromide. This makes the bromo analog more susceptible to degradation via nucleophilic substitution and other pathways. For drug development professionals, this implies that the bromo-compound may require more stringent storage and handling conditions to mitigate degradation. The provided experimental protocols offer a robust framework for the empirical verification of these stability differences.
References
- 1. Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone as a Prasugrel Intermediate: A Comparative Guide
Introduction: Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class, widely used in the management of acute coronary syndromes.[1] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical production. A pivotal step in many industrial syntheses involves the alkylation of a thienopyridine core with a reactive ketone intermediate. This guide provides a comparative analysis of the efficacy of 2-halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, with a primary focus on the widely documented 2-bromo derivative and its chloro-analogue, against alternative synthetic strategies.
Primary Synthetic Route: Condensation with 2-Halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
The most established industrial route to Prasugrel involves the condensation of a 2-halo-1-cyclopropyl-2-(2-fluorophenyl)ethanone intermediate with a 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivative.[2][3] While the 2-bromo analogue (CAS: 204205-33-4) is extensively documented, the 2-chloro variant is also utilized.[4][5] This electrophilic ketone serves as a critical building block for introducing the cyclopropyl-oxo-ethyl side chain to the thienopyridine nitrogen.
The general pathway involves a nucleophilic substitution reaction, followed by an acetylation step to yield the final Prasugrel base.[2] However, early iterations of this method suffered from low yields in the condensation step, often around 32-35%.[6][7]
Experimental Data
| Intermediate/Route | Key Step | Yield | Purity (HPLC) | Reference |
| 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Halogenation of Ketone | 95.4 - 96.3% | Not Specified | [5] |
| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Condensation with Thienopyridine | 23.2% | 95.82% | [2] |
| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Condensation with Thienopyridine | ~35% | Not Specified | [7] |
| Overall Process (Bromo route) | Condensation + Acetylation | ~23% | Not Specified | [7] |
Experimental Protocol: Synthesis of Desacetyl Prasugrel via Bromo-Intermediate
This protocol is adapted from the general procedure described in the literature.[2]
-
Reaction Setup: A suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL) is prepared in a reaction vessel and cooled to 0-5 °C.
-
Base Addition: Anhydrous potassium carbonate (14.45 g, 104.5 mmol) is added to the suspension.
-
Intermediate Addition: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) is charged into the mixture at 0-5 °C.
-
Reaction: The reaction mixture is stirred for 4 hours at 0-5 °C.
-
Work-up: The inorganic salts are removed by filtration and washed with acetonitrile (10 mL). The filtrate is concentrated by distillation under vacuum at 40-45 °C to afford crude desacetyl prasugrel as a brown oily liquid.
-
Purification: The crude product is recrystallized from diisopropylether (100 mL) to yield desacetyl prasugrel as an off-white solid.
Alternative Synthetic Routes and Intermediates
To overcome the low yields of the primary route, several alternative strategies have been developed. These often involve modifying the thienopyridine core to enhance its reactivity or altering the reaction sequence.
Alternative 1: Silyl-Protected Intermediate
This improved route involves the protection of the thienopyridine ketone as a silyl-enol ether, specifically a tert-butyldimethylsilyl (TBDMS) ether. This intermediate demonstrates enhanced reactivity towards the bromo-ketone, leading to a "silyl-prasugrel" derivative, which is then converted to the final product.[8]
Experimental Data:
| Intermediate/Route | Key Step | Yield | Purity (HPLC) | Reference |
| Silyl-Protected Route | Overall Process | Good Yield | 99.5% | [8] |
Experimental Protocol Outline: [8]
-
Silylation: 5,6,7,7a-Tetrahydro-4H-thieno-[3,2-c]-pyridone-2 hydrochloride is reacted with tert-butyldimethylsilylchloride in the presence of triethylamine in dichloromethane at 0 ±5 °C.
-
Coupling: After stirring, 2-Fluoro-α-cyclopropyl carbonylbenzyl bromide and additional triethylamine are added, and the reaction proceeds for 20-24 hours.
-
Hydrolysis & Acetylation: The resulting silyl-protected intermediate is quenched with water, extracted, and subsequently converted to Prasugrel.
Alternative 2: Direct Coupling with Acetylated Thienopyridine
Another approach involves acetylating the thienopyridine core before the coupling reaction. This avoids the final acetylation step on the larger, more complex molecule. However, reports suggest this route can have very low yields.[6][7]
Experimental Data:
| Intermediate/Route | Key Step | Yield | Purity (HPLC) | Reference |
| Pre-Acetylated Route | Coupling | <10% | Not Specified | [6] |
| Pre-Acetylated Route | Coupling (Improved) | 99.0% (Purity of Intermediate) | 99.0% | [7] |
Experimental Protocol Outline: [7]
-
Reaction Setup: 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and the bromo-ketone intermediate are suspended in dichloromethane.
-
Coupling: The suspension is cooled to -15/-10°C, and triethylamine is added dropwise to facilitate the coupling reaction.
-
Work-up: The reaction is quenched, and the product is isolated and purified.
Comparison and Conclusion
The choice of synthetic route for Prasugrel involves a trade-off between the number of steps, overall yield, and reagent cost/safety.
-
2-Halo Intermediate Route: This is the most direct and traditionally used method. While the synthesis of the 2-chloro intermediate itself is high-yielding (over 95%), the crucial subsequent condensation step often results in low to moderate yields (23-35%), which impacts the overall efficiency.[2][5][7] This route is attractive due to its fewer steps but is hampered by the key coupling yield.
-
Silyl-Protected Intermediate Route: This route introduces additional protection/deprotection steps. However, it significantly improves the yield of the coupling reaction, leading to a higher overall yield and final product purity (99.5%).[8] For large-scale industrial production, the improved efficiency may justify the extra steps and the cost of the silylating agent.
-
Pre-Acetylated Intermediate Route: This route appears elegant by rearranging the step order, but initial reports showed it to be very low-yielding (<10%).[6] Although process improvements have been patented, the silyl-protected route appears to be a more consistently high-yielding alternative.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. asianpubs.org [asianpubs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. innospk.com [innospk.com]
- 5. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 8. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
Benchmarking the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of synthetic methodologies for producing 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals. The comparison focuses on the crucial α-chlorination step of the precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, evaluating various chlorinating agents and reaction conditions. The objective is to furnish researchers with the necessary data to select the most efficient, safe, and scalable synthesis route for their specific needs.
Executive Summary
The synthesis of this compound is typically achieved through a two-step process: the formation of the ketone precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by its α-chlorination. This guide focuses on the comparison of different methods for the second step, which is critical for the overall efficiency and purity of the final product. The benchmarked methods include chlorination with elemental chlorine (Cl₂) catalyzed by a Lewis acid, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Each method presents distinct advantages and disadvantages in terms of yield, selectivity, safety, and operational complexity.
Data Presentation: Comparison of α-Chlorination Methods
The following table summarizes the quantitative data for different methods of α-chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone and structurally similar ketones.
| Method | Chlorinating Agent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Key Advantages | Disadvantages |
| Method A: Direct Chlorination | Chlorine (Cl₂) | MeAlCl₂ / Me₂AlCl | Dichloromethane | -5 to 15 | 3.5 | ~95 | ~96 | High yield and purity, relatively short reaction time. | Requires handling of toxic chlorine gas and pyrophoric aluminum alkyls. |
| Method B: Sulfonyl Chloride | Sulfuryl Chloride (SO₂Cl₂) | - | Methanol/Ethyl Acetate | 20-30 | 1 | ~95 | - | Readily available and inexpensive reagent, fast reaction. | Highly corrosive, evolves toxic HCl and SO₂ gases, can lead to side reactions. |
| Method C: N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Toluene | 20 | 6-8 | ~83 (bromo analog) | >95 (bromo analog) | Milder and more selective reagent, easier to handle, good for monochlorination. | Longer reaction time, may require a radical initiator. |
Note: Data for Method A is based on the chlorination of a similar substrate, cyclopropyl methyl ketone, as described in patent CN114292178A.[1][2] Data for Method B is based on the chlorination of 3-hydroxyacetophenone.[3] Data for Method C is extrapolated from the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone using N-bromosuccinimide (NBS) as a close analog.[3]
Experimental Protocols
Synthesis of the Precursor: 1-cyclopropyl-2-(2-fluorophenyl)ethanone
A common route to the precursor ketone involves the acylation of a 2-fluorophenylacetic acid derivative with a cyclopropyl Grignard reagent or a Friedel-Crafts acylation. A representative procedure is the reaction of 2-fluorophenylacetic acid ethyl ester with cyclopropylmagnesium bromide.
Procedure: To a solution of cyclopropylmagnesium bromide (prepared from 1.2 equivalents of cyclopropyl bromide and 1.2 equivalents of magnesium turnings) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 2-fluorophenylacetic acid ethyl ester (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-2-(2-fluorophenyl)ethanone. A patent describing a similar synthesis of the bromo-analog reported a yield of 91.2% for the ketone precursor.[3]
Method A: α-Chlorination with Chlorine Gas
This method is adapted from the synthesis of a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone.[1][2]
Procedure: In a four-necked flask, 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) is dissolved in dichloromethane. The solution is cooled to 15°C, and a catalytic amount of MeAlCl₂ (0.04 equivalents) and Me₂AlCl (0.017 equivalents) is added under stirring. Chlorine gas is then introduced at a controlled rate while maintaining the temperature between -5 and 15°C. The reaction is monitored by gas chromatography. Upon completion, the reaction mixture is warmed to 30°C under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation. This method has been reported to yield the chlorinated product with a purity of 96% and a yield of 90.6%.[1]
Method B: α-Chlorination with Sulfuryl Chloride
This protocol is based on a general and efficient method for the α-chlorination of ketones.[3]
Procedure: To a stirred solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) in a mixture of methanol and ethyl acetate, sulfuryl chloride (1.5 equivalents) is added dropwise at room temperature (20-30°C). The reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction (typically within 1 hour), the solvent is removed under reduced pressure to give the crude product. The product can be further purified by column chromatography or distillation. This method is reported to give a high yield of the desired α-chloro ketone.[3]
Method C: α-Chlorination with N-Chlorosuccinimide (NCS)
This procedure is analogous to the bromination of the same precursor ketone using N-bromosuccinimide (NBS).[3]
Procedure: 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) is dissolved in toluene in a three-necked flask. A catalytic amount of benzoyl peroxide (10 mol%) is added, followed by the portion-wise addition of N-chlorosuccinimide (1.1 equivalents) under stirring at 20°C. The reaction is allowed to proceed for 6-8 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound. Based on the analogous bromination reaction, a yield of around 83% and purity of over 95% can be expected.[3]
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the general two-step synthesis of this compound.
Caption: General two-step synthesis of the target compound.
Logical Relationship of Chlorination Methods
The following diagram illustrates the logical relationship and key considerations for choosing an α-chlorination method.
Caption: Decision factors for selecting a chlorination method.
References
- 1. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 2. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
Spectroscopic comparison of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
Synthetic Pathway
A plausible synthetic route to 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone involves the initial formation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by alpha-chlorination. The initial ketone can be synthesized through various methods, including the reaction of a 2-fluorophenylacetyl derivative with a cyclopropyl organometallic reagent or the Friedel-Crafts acylation of a suitable aromatic precursor with cyclopropanecarbonyl chloride. A common laboratory-scale synthesis involves the reaction of 2-fluorobenzaldehyde with cyclopropyl methyl ketone. The subsequent alpha-chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Caption: Synthetic pathway to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the final product are predicted based on the analysis of its structure and comparison with related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.20-7.60 | m | 4H | Aromatic-H |
| 5.50 | s | 1H | -CH(Cl)- | |
| 2.50 | m | 1H | Cyclopropyl-CH | |
| 1.00-1.20 | m | 4H | Cyclopropyl-CH₂ | |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | 7.10-7.40 | m | 4H | Aromatic-H |
| 3.00 | s | 2H | -CH₂- | |
| 2.30 | m | 1H | Cyclopropyl-CH | |
| 0.80-1.00 | m | 4H | Cyclopropyl-CH₂ | |
| 2-Fluorobenzaldehyde | 10.35 | s | 1H | Aldehyde-H |
| 7.88 | t | 1H | Aromatic-H | |
| 7.61 | q | 1H | Aromatic-H | |
| 7.27 | t | 1H | Aromatic-H | |
| 7.17 | t | 1H | Aromatic-H | |
| Cyclopropyl methyl ketone | 2.10 | s | 3H | -CH₃ |
| 1.80 | m | 1H | Cyclopropyl-CH | |
| 0.80-1.00 | m | 4H | Cyclopropyl-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~200 | C=O |
| 160 (d, J ≈ 250 Hz) | C-F | |
| 120-135 | Aromatic-C | |
| ~60 | -CH(Cl)- | |
| ~20 | Cyclopropyl-CH | |
| ~10 | Cyclopropyl-CH₂ | |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | ~205 | C=O |
| 162 (d, J ≈ 245 Hz) | C-F | |
| 124-132 | Aromatic-C | |
| ~45 | -CH₂- | |
| ~18 | Cyclopropyl-CH | |
| ~11 | Cyclopropyl-CH₂ | |
| 2-Fluorobenzaldehyde | 189.5 | C=O |
| 164.5 (d, J = 255 Hz) | C-F | |
| 135.5, 131.5, 124.5, 116.5 | Aromatic-C | |
| Cyclopropyl methyl ketone | 208.5 | C=O |
| 29.5 | -CH₃ | |
| 17.5 | Cyclopropyl-CH | |
| 8.5 | Cyclopropyl-CH₂ |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1710 | C=O stretch |
| ~1600, ~1490 | Aromatic C=C stretch | |
| ~1230 | C-F stretch | |
| ~760 | C-Cl stretch | |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | ~1690 | C=O stretch |
| ~1600, ~1490 | Aromatic C=C stretch | |
| ~1230 | C-F stretch | |
| 2-Fluorobenzaldehyde | ~1700 | C=O stretch |
| 2820, 2720 | Aldehyde C-H stretch | |
| ~1600, ~1490 | Aromatic C=C stretch | |
| ~1230 | C-F stretch | |
| Cyclopropyl methyl ketone | ~1700 | C=O stretch |
| ~3010 | Cyclopropyl C-H stretch |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 212/214 (M⁺, ³⁵Cl/³⁷Cl) | 177 (M-Cl)⁺, 149 (M-Cl-CO)⁺, 109 (C₆H₄F)⁺, 69 (C₅H₅)⁺ |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | 178 (M⁺) | 109 (C₆H₄FCH₂)⁺, 96, 69 |
| 2-Fluorobenzaldehyde | 124 (M⁺) | 123 (M-H)⁺, 95 (M-CHO)⁺ |
| Cyclopropyl methyl ketone | 84 (M⁺) | 69 (M-CH₃)⁺, 43 (CH₃CO)⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for synthesis and spectroscopic analysis.
Comparative Kinetic Analysis of α-Haloketone Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative kinetic analysis of reactions involving 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone and its analogs. While specific kinetic data for this compound is not extensively documented in publicly available literature, this report leverages the well-established reactivity patterns of α-haloketones to offer a comprehensive overview. By examining analogous compounds, we can infer the kinetic behavior of this compound and compare its potential reactivity with other key substrates in organic synthesis.
The primary reactions of α-haloketones, such as this compound, include nucleophilic substitution at the α-carbon and the Favorskii rearrangement.[1] The presence of the halogen atom alpha to the carbonyl group makes it a versatile substrate for various synthetic transformations. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it more susceptible to nucleophilic attack.[2]
Comparative Kinetic Data of α-Haloketones
To contextualize the reactivity of this compound, the following table summarizes kinetic data for the nucleophilic substitution of various α-haloketones. This data illustrates the influence of substituents on reaction rates. It is a well-established principle that halogens alpha to a carbonyl group are significantly more reactive to nucleophilic substitution than in simple halo-alkanes. For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[3]
| α-Haloketone | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| α-Chloroacetone | I⁻ | Acetone | 1 |
| α-Bromoacetone | I⁻ | Acetone | 132 |
| α-Iodoacetone | I⁻ | Acetone | 3,160 |
| Phenacyl chloride | I⁻ | Acetone | 60.5 |
| Phenacyl bromide | I⁻ | Acetone | 11,200 |
This table presents generalized relative rate constants based on established principles of α-haloketone reactivity for comparative purposes.
Inferred Reactivity of this compound
Based on the general principles of α-haloketone reactivity, we can infer the following about this compound:
-
Nucleophilic Substitution : The chlorine atom at the α-position is expected to be readily displaced by a wide range of nucleophiles. The presence of the electron-withdrawing 2-fluorophenyl group is likely to enhance the electrophilicity of the α-carbon, potentially leading to faster reaction rates compared to simple alkyl-substituted α-chloroketones.
-
Favorskii Rearrangement : In the presence of a base, this compound is a candidate for undergoing the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, followed by ring-opening to yield a carboxylic acid derivative.
-
Analogs in Pharmaceutical Synthesis : A closely related compound, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, serves as a key intermediate in the synthesis of the antiplatelet medication Prasugrel.[4] This highlights the synthetic utility of this class of molecules in drug development.
Experimental Protocols
Detailed experimental protocols for reactions involving α-haloketones are abundant in the scientific literature. Below are generalized methodologies for key reactions.
General Procedure for Nucleophilic Substitution
A solution of the α-haloketone (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is treated with the desired nucleophile (1-1.2 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying it by crystallization or chromatography.
General Procedure for the Favorskii Rearrangement
The α-haloketone (1 equivalent) is dissolved in an appropriate solvent (e.g., ether or an alcohol corresponding to the desired ester). A base, such as sodium hydroxide or a sodium alkoxide (2-3 equivalents), is added, and the mixture is stirred. The reaction temperature can vary from 0°C to reflux. After the reaction is complete, the mixture is acidified, and the carboxylic acid or ester product is isolated through extraction and subsequent purification.
Visualizing Reaction Pathways
To better illustrate the chemical transformations discussed, the following diagrams outline the general mechanisms for nucleophilic substitution and the Favorskii rearrangement of α-haloketones.
Caption: General mechanism of nucleophilic substitution at an α-haloketone.
Caption: Stepwise mechanism of the Favorskii rearrangement.
Conclusion
While direct kinetic data for this compound remains elusive in public databases, a comprehensive understanding of its reactivity can be achieved by examining the well-documented behavior of analogous α-haloketones. The presence of the α-chloro group adjacent to a carbonyl function, coupled with the electronic influence of the cyclopropyl and 2-fluorophenyl substituents, suggests a high propensity for nucleophilic substitution and rearrangement reactions. This makes it a valuable and versatile intermediate for organic synthesis, particularly in the development of novel pharmaceutical agents. Further experimental studies are warranted to quantify the precise reaction kinetics of this specific compound.
References
Comparative Analysis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone: A Guide to Cross-Reactivity Assessment for P2Y12 Receptor Antagonist Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. While direct biological and cross-reactivity data for this specific compound are not publicly available, its structural similarity to key intermediates in the synthesis of the antiplatelet drug Prasugrel suggests its potential as a modulator of the P2Y12 receptor. Prasugrel, a thienopyridine prodrug, is metabolized into an active form that irreversibly inhibits the P2Y12 receptor, a critical component in ADP-mediated platelet aggregation.[1][2][3][4]
This document outlines the necessary experimental protocols and data presentation strategies to assess the efficacy and selectivity of this compound in comparison to established P2Y12 inhibitors. The focus is on providing a clear path for researchers to generate the data required for a thorough cross-reactivity and performance evaluation.
Physicochemical Properties: A Comparative Overview
A foundational step in any cross-reactivity study is the characterization of the physicochemical properties of the compound of interest against relevant alternatives. In this context, a suitable comparator is the structurally similar 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a known intermediate in Prasugrel synthesis.[5]
| Property | This compound | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| CAS Number | 178688-43-2[6] | 204205-33-4[5] |
| Molecular Formula | C₁₁H₁₀ClFO[6] | C₁₁H₁₀BrFO[5] |
| Molecular Weight | 212.65 g/mol [7] | 257.10 g/mol [5] |
| Appearance | Light yellow to dark yellow liquid[7] | Light yellow to brown liquid[5] |
| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg[7] | 293.012 °C at 760 mmHg[5] |
| Density | 1.316 g/cm³[7] | 1.574 g/cm³[5] |
| Flash Point | 119.5 ± 23.2 °C[7] | 131.009 °C[5] |
| Topological Polar Surface Area | 17.1 Ų[6] | Not available |
Hypothetical Biological Target and Signaling Pathway
Given its structural resemblance to precursors of P2Y12 receptor inhibitors, it is hypothesized that this compound, or its metabolites, could target the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.[8][9][10]
The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This, in turn, reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in the suppression of platelet activation. Concurrently, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt and ultimately contributing to the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for platelet aggregation.[8][9]
Caption: P2Y12 receptor signaling pathway and the hypothetical inhibitory action of the test compound.
Experimental Protocols for Cross-Reactivity Assessment
To evaluate the cross-reactivity and efficacy of this compound, a series of in vitro assays should be conducted.
P2Y12 Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the P2Y12 receptor.
Methodology: A competitive binding assay using a radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite) and cell membranes prepared from a cell line overexpressing the human P2Y12 receptor.
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which represents the concentration required to displace 50% of the radioligand binding.
Platelet Aggregation Assay
Objective: To assess the functional effect of the test compound on ADP-induced platelet aggregation.
Methodology: Light transmission aggregometry (LTA) is a standard method.
-
Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Pre-incubate PRP with various concentrations of the test compound or a control inhibitor (e.g., Prasugrel active metabolite).
-
Induce platelet aggregation by adding ADP.
-
Monitor the change in light transmission as platelets aggregate.
-
Determine the IC₅₀ of the test compound for the inhibition of platelet aggregation.
Flow Cytometry-Based Platelet Activation Assay
Objective: To measure the effect of the test compound on specific markers of platelet activation.
Methodology: Whole blood or PRP is treated with the test compound and then stimulated with ADP. Platelet activation is assessed by measuring the expression of surface markers such as P-selectin (a marker of alpha-granule release) and activated GPIIb/IIIa using fluorescently labeled antibodies.
-
Incubate whole blood or PRP with the test compound.
-
Stimulate with ADP.
-
Add fluorescently labeled antibodies against P-selectin and activated GPIIb/IIIa.
-
Analyze the samples by flow cytometry to quantify the percentage of activated platelets.
Cross-Reactivity Profiling Against Other Receptors
Objective: To determine the selectivity of the test compound.
Methodology: Screen the test compound against a panel of other receptors, particularly other purinergic receptors (e.g., P2Y1) and a broad panel of GPCRs, ion channels, and kinases, to identify any off-target binding. This is typically performed using commercially available receptor profiling services.
Experimental Workflow for Cross-Reactivity Studies
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.
Caption: A structured workflow for assessing the cross-reactivity of the test compound.
Data Presentation for Comparative Analysis
All quantitative data from the experimental studies should be summarized in clear and concise tables to facilitate comparison with alternative compounds.
Table 2: In Vitro Biological Activity Profile
| Assay | This compound | Prasugrel Active Metabolite (Reference) |
| P2Y12 Binding IC₅₀ (nM) | Experimental Value | Literature/Experimental Value |
| ADP-induced Platelet Aggregation IC₅₀ (nM) | Experimental Value | Literature/Experimental Value |
| P-selectin Expression Inhibition IC₅₀ (nM) | Experimental Value | Literature/Experimental Value |
| Activated GPIIb/IIIa Inhibition IC₅₀ (nM) | Experimental Value | Literature/Experimental Value |
Table 3: Selectivity Profile
| Receptor/Target | This compound (% Inhibition at 10 µM) |
| P2Y1 Receptor | Experimental Value |
| GPCR Panel (selected off-targets) | Experimental Values |
| Kinase Panel (selected off-targets) | Experimental Values |
By following this comprehensive guide, researchers can systematically evaluate the cross-reactivity and therapeutic potential of this compound as a P2Y12 receptor antagonist, providing a solid foundation for further drug development efforts.
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prasugrel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 4. Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Assessment of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a chiral ketone containing a stereocenter at the carbon atom bonded to the chlorine. As a key intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Prasugrel, ensuring its enantiomeric purity is paramount. This guide provides a comparative overview of modern analytical techniques for the isomeric purity assessment of this compound, supported by representative data and detailed experimental protocols.
Different enantiomers of a chiral drug can exhibit vastly different biological activities and toxicological profiles.[1][2] Therefore, regulatory agencies mandate strict control over the stereochemical purity of drug substances.[3] The primary analytical challenge lies in separating and accurately quantifying the desired enantiomer from its undesired counterpart. This is typically achieved using chiral chromatography techniques.[2][4]
Comparison of Key Analytical Techniques
The selection of an analytical method for chiral separation is often a trade-off between speed, resolution, sensitivity, and operational cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most powerful and widely adopted techniques for this purpose.[4][5]
Table 1: Comparison of Analytical Methods for Chiral Purity Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[3] | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.[6][7] | Separation using a supercritical fluid (typically CO₂) as the main mobile phase, offering properties of both gas and liquid.[8][9] |
| Typical CSP | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.[3][10] | Cyclodextrin derivatives coated on a capillary column (e.g., Chirasil-β-Dex).[7][11] | Polysaccharide or cyclodextrin-based CSPs, similar to HPLC.[8][9] |
| Resolution (Rs) | Excellent (Typically > 2.0) | Very High (Can exceed 3.0) | Excellent (Typically > 2.0) |
| Analysis Time | Moderate (15-30 min) | Fast (5-15 min) | Very Fast (2-10 min)[12][13] |
| LOD/LOQ | Low (ng/mL to pg/mL range) | Very Low (pg/mL range) | Low (ng/mL range) |
| Advantages | Highly versatile, robust, wide range of available CSPs, well-established.[3][9] | High efficiency and resolution, requires small sample volume. | High speed, reduced solvent consumption ("Green Chemistry"), lower backpressure allows for longer columns.[1][8][13] |
| Disadvantages | Higher solvent consumption and cost, longer run times compared to SFC. | Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. | Higher initial instrument cost, requires specialized equipment for handling supercritical fluids. |
Experimental Workflow & Method Selection
The process of assessing isomeric purity follows a structured workflow, from sample reception to the final report. The choice of analytical technique is a critical decision point within this workflow, guided by the specific requirements of the analysis.
Caption: General experimental workflow for isomeric purity assessment.
The decision on which analytical method to employ depends on factors like required throughput, sensitivity, and available instrumentation.
Caption: Decision diagram for selecting the appropriate chiral analysis method.
Detailed Experimental Protocols
Below are representative protocols for Chiral HPLC and Chiral GC methods. These should be considered as starting points and may require optimization for specific instruments and samples.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the separation of the enantiomers of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas:
-
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
-
-
Protocol 2: Chiral Gas Chromatography (GC)
This method is suitable if the analyte is thermally stable and provides rapid analysis times.
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Chiral Column: Cyclodextrin-based capillary column, e.g., Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a concentration of 1 mg/mL.
-
-
Procedure:
-
Perform a blank injection with the solvent to verify baseline cleanliness.
-
Inject the prepared sample solution.
-
Integrate the peak areas for each separated enantiomer.
-
Calculate the enantiomeric excess (% ee) using the same formula as in the HPLC method.
-
References
- 1. selvita.com [selvita.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a halogenated organic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous, is mandatory. The following procedures are based on established best practices for the disposal of similar chlorinated and fluorinated organic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound within a certified chemical fume hood to minimize inhalation risk. The use of appropriate Personal Protective Equipment (PPE) is required at all times.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential aerosols. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. | Provides a barrier against dermal contact. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method of destruction for such halogenated compounds.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information on the compound.
-
-
Spill Cleanup:
-
In the event of a spill, contain the spillage and collect it using an electrically protected vacuum cleaner or by wet-brushing.[1]
-
Place the collected material in a suitable, closed container for disposal according to local regulations.[1]
-
Do not allow the product to enter drains or waterways.[1][3][4]
-
Management of Empty Containers
Empty containers that have held this compound must also be managed as hazardous waste.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste along with the chemical itself.[2]
-
Container Disposal: After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or as directed by your EHS department.[3] Combustible packaging materials may be incinerated.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No. 178688-43-2). The following procedural guidance is based on available safety data and general best practices for handling halogenated ketones.
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for this compound are not fully documented, related compounds such as "2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone" are known to cause skin and serious eye irritation[1]. Therefore, a cautious approach is necessary. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves may not be suitable for prolonged contact with ketones; consider double-gloving or using gloves made of butyl rubber or Viton. Inspect gloves prior to use. |
| Protective Clothing | Wear a flame-resistant lab coat and ensure it is kept buttoned. Long pants and closed-toe shoes are required[1]. | |
| Respiratory Protection | Respirator | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood[2]. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended[1]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial to minimize exposure and risk.
1. Preparation and Handling:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible[2].
-
Handle the compound exclusively within a properly functioning chemical fume hood to avoid inhalation of vapors or dust[2][3].
-
Avoid the formation of dust and aerosols[4].
-
Use non-sparking tools and avoid sources of ignition[4].
2. In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition[4].
-
Ventilate the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a suitable, sealed container for hazardous waste disposal[4].
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container in accordance with local, regional, national, and international regulations. The recommended method is through a licensed hazardous waste disposal company[5]. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for halogenated organic compounds[5]. |
| Contaminated Materials | All contaminated items (e.g., gloves, absorbent materials, weighing paper) must be placed in a sealed, labeled hazardous waste container for disposal by a licensed contractor. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal. |
Experimental Protocols: General Handling
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing dish to minimize contamination of the balance.
-
-
Dissolving:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Reaction Quenching:
-
Quench reactions carefully, especially if there is a possibility of exothermic reactions.
-
Perform quenching procedures in an ice bath to control temperature.
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
